4-Hydroxy biphenyl-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D |
InChI Key |
YXVFYQXJAXKLAK-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Hydroxy Biphenyl-d5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy biphenyl-d5. This deuterated analog of 4-hydroxybiphenyl serves as a crucial internal standard in quantitative analytical studies, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[1]
Core Chemical Properties
This compound, with the CAS number 1126389-67-0, is a stable isotope-labeled form of 4-hydroxybiphenyl.[1] The incorporation of five deuterium (B1214612) atoms into the biphenyl (B1667301) structure results in a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analyses.[1]
Physicochemical Data
| Property | This compound | 4-Hydroxybiphenyl (non-deuterated) |
| Molecular Formula | C₁₂H₅D₅O[2] | C₁₂H₁₀O[3] |
| Molecular Weight | 175.24 g/mol [2] | 170.21 g/mol [3][4] |
| CAS Number | 1126389-67-0[1] | 92-69-3[4] |
| Appearance | Not specified | Nearly white solid[4] |
| Melting Point | Not specified | 164-166 °C[3] |
| Boiling Point | Not specified | 305-308 °C[3] |
| Solubility | Not specified | Soluble in methanol (B129727) (50 mg/mL), ethanol, ether, and chloroform. Slightly soluble in petroleum ether.[4] |
Synthesis
The synthesis of 4-hydroxybiphenyl derivatives can be achieved through various methods. One common industrial process involves the alkaline hydrolysis of biphenyl-4-sulfonic acid.[5] Another approach is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a phenylboronic acid and a halogenated phenol.[6] For the synthesis of this compound, a deuterated starting material would be incorporated into a similar synthetic route. A plausible synthetic pathway is illustrated below.
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte using this compound as an internal standard.
Representative LC-MS Protocol
Below is a representative, though not exhaustive, protocol for the quantification of 4-hydroxybiphenyl in a biological matrix using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions:
-
4-hydroxybiphenyl: Precursor ion (m/z) 169.1 -> Product ion (m/z) 141.1
-
This compound: Precursor ion (m/z) 174.1 -> Product ion (m/z) 146.1
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Biological Activity and Signaling
While this compound itself is primarily used as a research tool and is not expected to have intrinsic biological activity different from its non-deuterated form, the parent compound, 4-hydroxybiphenyl, has been studied for its biological effects. It is a known metabolite of biphenyl and can be formed in the liver.[7] Some studies have suggested that hydroxylated biphenyls may interact with estrogen receptors.[4]
The metabolic pathway of biphenyl to 4-hydroxybiphenyl is a key consideration in toxicology and drug metabolism studies.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS and GC-MS analyses. This guide provides a foundational understanding of its chemical properties and a framework for its application in experimental settings.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound [sincopharmachem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]
- 6. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 7. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy biphenyl-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy biphenyl-d5 (CAS No. 1126389-67-0), a deuterated analog of 4-hydroxybiphenyl.[1] This isotopically labeled compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enhancing the accuracy of analytical methods such as mass spectrometry and liquid chromatography.[1]
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized method for carbon-carbon bond formation offers high yields and functional group tolerance. The general strategy involves the coupling of a deuterated arylboronic acid with a halogenated phenol (B47542) derivative.
A plausible synthetic route involves the reaction of benzene-d6 (B120219) to produce phenyl-d5-boronic acid, which is then coupled with 4-iodophenol (B32979). The hydroxyl group of 4-iodophenol is typically protected during the coupling reaction to prevent side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzene-d6
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate (B1201080)
-
Hydrochloric acid (HCl)
-
4-Iodophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Methanol
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
Step 1: Synthesis of Phenyl-d5-boronic acid
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve benzene-d6 (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -60 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to yield crude phenyl-d5-boronic acid, which can be purified by recrystallization.
Step 2: Protection of 4-Iodophenol
-
To a solution of 4-iodophenol (1.0 eq) in anhydrous THF, add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the TBDMS-protected 4-iodophenol.
Step 3: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine phenyl-d5-boronic acid (1.1 eq), TBDMS-protected 4-iodophenol (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir overnight under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Concentrate the solvent under reduced pressure to yield the crude protected product.
Step 4: Deprotection
-
Dissolve the crude protected this compound in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following techniques are essential for its structural elucidation and quantification.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1126389-67-0 | [1] |
| Molecular Formula | C12H5D5O | |
| Molecular Weight | 175.24 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Approx. 164-167 °C | Based on non-deuterated analog |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart due to the substitution of five protons with deuterium. The spectrum will primarily show signals for the four protons on the hydroxyl-bearing phenyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 2H | Protons ortho to the phenyl group |
| ~6.90 | d | 2H | Protons meta to the phenyl group |
| ~5.00 | s (broad) | 1H | Hydroxyl proton |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the twelve carbon atoms in the biphenyl (B1667301) structure. The signals for the deuterated phenyl ring will appear as multiplets due to C-D coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH |
| ~140 | C-C (quaternary) |
| ~132 | C-C (quaternary, deuterated ring) |
| ~129 (multiplet) | C-D (deuterated ring) |
| ~128 | C-H (ortho to phenyl) |
| ~116 | C-H (meta to phenyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z 175.
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ |
| 146 | Moderate | [M - CHO]⁺ |
| 120 | Moderate | [M - C6H5]⁺ (loss of non-deuterated phenyl) |
| 82 | Moderate | [C6D5]⁺ |
Note: Fragmentation patterns are predicted and may vary based on the ionization method and instrument conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2280 | Weak to Medium | Aromatic C-D stretch |
| ~1600, 1480 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~830 | Strong | para-disubstituted C-H bend |
Experimental Workflows and Signaling Pathways
To visualize the synthesis and characterization workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide outlines a robust and detailed approach to the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of deuterated internal standards like this compound is crucial for obtaining accurate and reliable quantitative data in bioanalytical studies.
References
A Technical Guide to 4-Hydroxybiphenyl-d5: Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybiphenyl-d5 is the deuterium-labeled form of 4-hydroxybiphenyl, a metabolite of biphenyl. In drug development and metabolic research, deuterated compounds like 4-Hydroxybiphenyl-d5 are invaluable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Their use improves the accuracy and reliability of pharmacokinetic studies by allowing for precise quantification of the non-labeled analyte in biological matrices.[2] The stability and isotopic purity of these standards are critical for generating reproducible and accurate data. This guide provides an in-depth overview of the methods used to assess the isotopic purity and stability of 4-Hydroxybiphenyl-d5, along with recommended handling and storage procedures.
Isotopic Purity of 4-Hydroxybiphenyl-d5
The isotopic purity of a deuterated compound refers to the percentage of the compound that is fully deuterated at the specified positions. High isotopic enrichment, typically ≥98%, is recommended to minimize background interference and ensure clear mass separation during analysis.[3] The primary techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Data Presentation: Isotopic Purity Assessment
While a specific Certificate of Analysis for 4-Hydroxybiphenyl-d5 was not available in the public domain, the following table summarizes the typical specifications and the analytical methods used for its determination.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >98% | HPLC, UPLC |
| Isotopic Purity | ≥98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Formula | C₁₂H₅D₅O | - |
| Molecular Weight | 175.24 g/mol | - |
Note: Users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols for Isotopic Purity Determination
HRMS is a powerful technique for determining isotopic purity due to its high sensitivity and mass accuracy.[2][4]
Methodology:
-
Sample Preparation: Prepare a dilute solution of 4-Hydroxybiphenyl-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of the deuterated compound and its potential isotopologues (molecules with fewer than five deuterium (B1214612) atoms).
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ion of 4-Hydroxybiphenyl-d5 ([M+H]⁺ or [M-H]⁻) and its corresponding non-deuterated (d0) to partially deuterated (d1-d4) isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the location and extent of deuteration.[3][5]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of 4-Hydroxybiphenyl-d5 in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent (for ¹H NMR).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum. The residual proton signals corresponding to the deuterated positions will be observed.
-
²H NMR: Acquire a ²H NMR spectrum. Signals will be observed for each deuterium atom in the molecule.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integrals of a known internal standard or a non-deuterated portion of the molecule.
-
In the ²H NMR spectrum, the relative integrals of the deuterium signals confirm the positions of deuteration. A combination of quantitative ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[5]
-
Stability of 4-Hydroxybiphenyl-d5
Maintaining the stability of deuterated internal standards is crucial for the integrity of analytical data. Stability studies, including forced degradation, are performed to understand the potential degradation pathways and to establish appropriate storage and handling conditions.
Data Presentation: Recommended Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage |
| Light Sensitivity | Store in amber vials or protect from light |
| Hygroscopicity | Store in a desiccator; handle under an inert atmosphere (e.g., argon or nitrogen) if possible |
| pH Stability | Avoid strongly acidic or basic solutions to prevent H/D exchange |
| Recommended Solvent | Methanol or acetonitrile (B52724) for stock solutions |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]
Methodology:
-
Sample Preparation: Prepare solutions of 4-Hydroxybiphenyl-d5 in various stress conditions. A control sample, protected from stress, should also be prepared.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
At specified time points, analyze the stressed samples and the control sample using a stability-indicating HPLC method with UV or MS detection.
-
The method should be capable of separating the intact 4-Hydroxybiphenyl-d5 from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation in each stress condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS.
-
Assess for any loss of the deuterium label (H/D exchange) by monitoring the mass spectrum of the parent compound.
-
Visualizations
Experimental Workflow for Purity and Stability Assessment
Caption: Workflow for assessing the isotopic purity and stability of 4-Hydroxybiphenyl-d5.
Metabolic Pathway of 4-Hydroxybiphenyl
Caption: Major phase II metabolic pathways of 4-Hydroxybiphenyl.
Conclusion
The reliability of quantitative bioanalytical methods heavily depends on the quality of the internal standards used. For 4-Hydroxybiphenyl-d5, ensuring high isotopic purity and stability is paramount. This guide has outlined the standard analytical procedures for verifying isotopic enrichment using HRMS and NMR and for assessing stability through forced degradation studies. Adherence to proper storage and handling protocols will further ensure the integrity of this critical reagent in drug development and research. Researchers should always consult the supplier's Certificate of Analysis for specific data and recommendations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
A Technical Guide to 4-Hydroxy Biphenyl-d5 for Researchers and Drug Development Professionals
An In-depth Examination of the Deuterated Internal Standard for Accurate Quantification of 4-Hydroxybiphenyl
This technical guide provides a comprehensive overview of 4-Hydroxy biphenyl-d5, a critical internal standard for the accurate quantification of its non-labeled counterpart, 4-hydroxybiphenyl (also known as 4-biphenylol). This document is intended for researchers, scientists, and drug development professionals who require precise and reliable analytical methods for the determination of this biphenyl (B1667301) metabolite.
Introduction to this compound
This compound is a stable, deuterium-labeled isotopologue of 4-hydroxybiphenyl. The incorporation of five deuterium (B1214612) atoms onto the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its primary application lies in correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.
Sourcing and Specifications of this compound Standard
A reliable source is paramount for obtaining a high-quality analytical standard. Several reputable chemical suppliers offer this compound. When sourcing this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Table 1: Key Specifications of this compound Standard
| Parameter | Specification | Source |
| Chemical Name | This compound | Supplier CoA |
| Synonyms | [1,1'-Biphenyl]-4-ol-d5 | Supplier Information |
| CAS Number | 1126389-67-0 | Supplier Information |
| Molecular Formula | C₁₂H₅D₅O | Supplier Information |
| Molecular Weight | 175.24 g/mol | Supplier Information |
| Chemical Purity | Typically ≥98% | Supplier CoA |
| Isotopic Purity | Typically ≥99 atom % D | Supplier CoA |
| Format | Commonly available as a solid (neat) or in solution (e.g., in methanol) | Supplier Catalogs |
Experimental Protocols: Quantitative Analysis of 4-Hydroxybiphenyl using this compound
The following section outlines a general workflow and a detailed experimental protocol for the quantification of 4-hydroxybiphenyl in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
General Workflow for Quantitative Analysis
The logical flow for a typical quantitative analysis using a deuterated internal standard is depicted below.
Detailed Experimental Protocol for LC-MS/MS Analysis
This protocol provides a starting point for method development and should be optimized and validated for specific laboratory conditions and matrices.
1. Preparation of Standard and Working Solutions:
-
Stock Solution of 4-Hydroxybiphenyl (Analyte): Accurately weigh a known amount of 4-hydroxybiphenyl standard and dissolve it in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Stock Solution of this compound (Internal Standard - IS): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
The following table provides typical LC-MS/MS parameters that can be used as a starting point for method development.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |
| MRM Transitions | 4-hydroxybiphenyl: [M-H]⁻ or [M+H]⁺ (parent ion) → characteristic product ion This compound: [M-H]⁻ or [M+H]⁺ (parent ion + 5 Da) → characteristic product ion |
| Collision Energy | To be optimized for each transition |
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard, quality control sample, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-hydroxybiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
While 4-hydroxybiphenyl is a metabolite and not typically involved in direct cell signaling initiation, its formation is a key step in the metabolic pathway of biphenyl. Understanding this pathway is crucial for toxicological and pharmacological studies.
This diagram illustrates the central role of Cytochrome P450 enzymes in the initial oxidation of biphenyl to form an unstable arene oxide intermediate. This intermediate can then undergo rearrangement to form 4-hydroxybiphenyl or be further metabolized to dihydrodiols and catechols. 4-Hydroxybiphenyl and other hydroxylated metabolites are then typically conjugated in Phase II metabolism before excretion. The use of this compound allows for the precise tracking of the formation and fate of 4-hydroxybiphenyl in such metabolic studies.
Conclusion
The this compound standard is an indispensable tool for researchers and professionals in drug development and related fields. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of 4-hydroxybiphenyl in complex biological matrices. The methodologies and information presented in this guide offer a solid foundation for the implementation of robust and reproducible analytical assays. As with any analytical method, proper validation is essential to ensure data integrity and compliance with regulatory standards.
References
Technical Guide: Certificate of Analysis for 4-Hydroxy Biphenyl-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 4-Hydroxy biphenyl-d5. This internal standard is crucial for accurate quantification in analytical and pharmacokinetic studies.
Compound Information
This compound is a deuterium-labeled analog of 4-hydroxybiphenyl. It is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry and liquid chromatography, to ensure precise quantification of biphenyl (B1667301) and its metabolites in biological samples.[1][2]
Table 1: General Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1126389-67-0[1][3][4] |
| Molecular Formula | C₁₂H₅D₅O[3] |
| Molecular Weight | 175.24 g/mol [3][4] |
| Synonyms | [1,1′-biphenyl]-4-ol-d5[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its proper handling, storage, and use in experimental settings. While specific experimental data for the deuterated compound is not publicly available, the properties of its non-deuterated analog provide a reliable reference.
Table 2: Physicochemical Data
| Property | Specification (based on 4-Hydroxybiphenyl) |
| Appearance | White to tan powder or flakes[5][6] |
| Melting Point | 164-166 °C[6][7] |
| Boiling Point | 305-308 °C[7] |
| Solubility | Soluble in oxygenated solvents[5] |
Analytical Data
A Certificate of Analysis for a reference standard like this compound would typically include the following analytical data to confirm its identity, purity, and isotopic enrichment.
Table 3: Purity and Isotopic Enrichment
| Analysis | Method | Result |
| Chemical Purity | HPLC, GC-MS | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |
| Residual Solvents | GC-HS | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in a CoA for this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to determine the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV.
-
Procedure: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra provide detailed information about the molecular structure, confirming the positions of the deuterium (B1214612) atoms.
Visualizations
Certification Workflow
The following diagram illustrates the typical workflow for the certification of a chemical reference standard like this compound.
Caption: Certification Workflow for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound - CAS - 1126389-67-0 | Axios Research [axios-research.com]
- 4. This compound [sincopharmachem.com]
- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybiphenyl, 98% 92-69-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
In Vivo Metabolic Fate of 4-Hydroxybiphenyl-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 4-Hydroxybiphenyl-d5. Due to a lack of publicly available studies specifically on the deuterated form, this document extrapolates from the known metabolic pathways of its non-deuterated analog, 4-Hydroxybiphenyl. Deuterium labeling is a common strategy in drug metabolism studies to trace the fate of a molecule and can sometimes alter the rate of metabolism through the kinetic isotope effect, but it is not expected to fundamentally change the primary metabolic routes. 4-Hydroxybiphenyl is a known metabolite of biphenyl (B1667301) and is subject to further biotransformation, primarily through conjugation reactions.[1][2]
Predicted Metabolic Pathways
The metabolism of 4-Hydroxybiphenyl primarily involves Phase II conjugation reactions, where the hydroxyl group serves as a substrate for the attachment of polar moieties, facilitating excretion. The principal conjugation pathways are glucuronidation and sulfation.[1] Cytochrome P450 enzymes are involved in the initial formation of 4-hydroxybiphenyl from biphenyl.[1]
Metabolic Pathway of 4-Hydroxybiphenyl-d5
Caption: Predicted Phase II metabolic pathway of 4-Hydroxybiphenyl-d5.
Quantitative Data Summary
While specific quantitative data for 4-Hydroxybiphenyl-d5 is not available, the following table summarizes the expected metabolites based on studies of the non-deuterated compound. The relative amounts of these metabolites can vary depending on the species, dose, and route of administration.
| Metabolite | Predicted Matrix | Analytical Method | Expected Relative Abundance |
| 4-Hydroxybiphenyl-d5-O-glucuronide | Urine, Plasma | LC-MS/MS | Major |
| 4-Hydroxybiphenyl-d5-O-sulfate | Urine, Plasma | LC-MS/MS | Major |
| Unchanged 4-Hydroxybiphenyl-d5 | Urine, Feces | GC-MS, LC-MS/MS | Minor |
Experimental Protocols
The following outlines a typical experimental protocol for an in vivo study to determine the metabolic fate of 4-Hydroxybiphenyl-d5, based on standard methodologies for similar compounds.[3][4]
1. Animal Model and Dosing:
-
Species: Male Wistar rats (n=5 per group).
-
Acclimatization: At least 7 days prior to the study.
-
Housing: Individually in metabolic cages to allow for separate collection of urine and feces.
-
Dosing: A single oral gavage or intravenous administration of 4-Hydroxybiphenyl-d5 formulated in a suitable vehicle (e.g., corn oil). A typical dose might be in the range of 10-50 mg/kg body weight.
2. Sample Collection:
-
Urine and Feces: Collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.
-
Blood: Serial blood samples collected from the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.
-
Tissue Distribution (optional): At the end of the study, animals may be euthanized, and various tissues (liver, kidney, fat, etc.) collected to determine the distribution of the compound and its metabolites.
3. Sample Preparation and Analysis:
-
Urine: An aliquot is treated with β-glucuronidase and sulfatase to hydrolyze conjugates. Both treated and untreated samples are then extracted using solid-phase extraction (SPE).
-
Plasma: Proteins are precipitated with a solvent like acetonitrile. The supernatant is then concentrated.
-
Feces and Tissues: Homogenized and extracted with an appropriate organic solvent.
-
Analytical Technique: Samples are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo metabolism study.
Conclusion
The in vivo metabolic fate of 4-Hydroxybiphenyl-d5 is predicted to be dominated by Phase II conjugation reactions, specifically glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are readily excreted in the urine. While the deuteration is not expected to alter these primary pathways, it may influence the rate of metabolism. The experimental protocols and analytical methods described provide a robust framework for conducting in vivo studies to definitively characterize the pharmacokinetics and metabolic profile of this compound. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicity.
References
- 1. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and metabolism of 14C/13C-labeled ortho-phenylphenol formation following dermal application to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Hydroxy Biphenyl-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Hydroxy biphenyl-d5 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 4-Hydroxybiphenyl (CAS 92-69-3), as a close proxy. The solubility of deuterated and non-deuterated compounds is generally considered to be very similar.
Core Data Presentation: Solubility of 4-Hydroxybiphenyl
The following table summarizes the available quantitative and qualitative solubility data for 4-Hydroxybiphenyl in several common organic solvents. This data should be considered as a strong estimate for the solubility of this compound.
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Methanol | 50 mg/mL[1][2][3] | Soluble, clear, colorless solution[1][3] | Not Specified |
| Ethanol | Not Specified | Readily Soluble[4][5] | Not Specified |
| Ether | Not Specified | Very Soluble, Readily Soluble[4][5][6] | Not Specified |
| Chloroform | Not Specified | Very Soluble[6] | Not Specified |
| Pyrimidine | Not Specified | Very Soluble[6] | Not Specified |
| Benzene | Not Specified | Readily Soluble[4][5] | Not Specified |
| Acetone | Not Specified | More soluble than in water[7] | Not Specified |
| Petroleum Ether | Not Specified | Slightly Soluble[6] | Not Specified |
| Water | 0.7 g/L[1][2][5] | Almost Insoluble[2][4][5] | 20[1][2][5] |
Experimental Protocols for Solubility Determination
The following outlines a standard experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Quantification: Analyze the filtered supernatant using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
-
Data Reporting: The solubility is expressed as the mean concentration from multiple replicates, typically in mg/mL or mol/L, at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
- 1. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]
- 3. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Phenylphenol | 92-69-3 [chemnet.com]
- 6. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 4-Hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated 4-hydroxybiphenyl, a molecule of significant interest in pharmaceutical research and development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can profoundly influence a molecule's metabolic fate, offering a powerful tool to enhance pharmacokinetic profiles and mitigate the formation of undesirable metabolites. This document serves as a critical resource, consolidating essential data, experimental methodologies, and conceptual frameworks to support the effective application of deuterated 4-hydroxybiphenyl in scientific investigation.
Physicochemical Properties
The introduction of deuterium into the 4-hydroxybiphenyl scaffold results in a molecule with a higher molecular weight and subtle alterations in its physicochemical characteristics compared to its non-deuterated counterpart. While extensive experimental data for the deuterated form is not always available, the properties can be closely approximated from the well-documented data of 4-hydroxybiphenyl, with the understanding that the carbon-deuterium bond is stronger and shorter than the carbon-hydrogen bond.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both deuterated and non-deuterated 4-hydroxybiphenyl for comparative analysis.
Table 1: General and Physical Properties
| Property | Deuterated 4-Hydroxybiphenyl (4-Hydroxybiphenyl-d9) | Non-Deuterated 4-Hydroxybiphenyl |
| Molecular Formula | C₁₂HD₉O[1] | C₁₂H₁₀O[2] |
| Molecular Weight | 179.26 g/mol [1] | 170.21 g/mol [2] |
| Appearance | Assumed to be a white to off-white solid | Nearly white crystals or white flakes[2] |
| Melting Point | Not experimentally determined, but expected to be very similar to the non-deuterated form. | 164-166 °C[3] |
| Boiling Point | Not experimentally determined, but expected to be very similar to the non-deuterated form. | 305-308 °C[2][4] |
| Solubility | Expected to have similar solubility to the non-deuterated form. | Soluble in methanol (B129727) (50 mg/mL), ethanol, and acetone.[5] Very slightly soluble in water (0.7 g/L at 20 °C).[6] |
| Density | Not experimentally determined. | 1.27 g/cm³ at 25 °C[4] |
| pKa | Not experimentally determined, but expected to be slightly different from the non-deuterated form due to the electronic effects of deuterium. | 9.55[2] |
| LogP | 3.2 (Computed)[1][2] | 3.2 (Experimental)[2] |
| Isotopic Purity | Typically ≥98 atom % D[7][8] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and application of deuterated 4-hydroxybiphenyl. The following sections outline key experimental procedures.
Synthesis of Deuterated 4-Hydroxybiphenyl
General Synthetic Approach (Hypothetical):
A potential synthesis could involve a Suzuki coupling reaction between a deuterated phenylboronic acid and a protected 4-iodophenol, followed by deprotection. The deuterated phenylboronic acid would be the source of the deuterium atoms on one of the phenyl rings. For full deuteration (d9), both coupling partners would need to be deuterated.
Alternatively, direct H/D exchange on 4-hydroxybiphenyl using a catalyst in the presence of a deuterium source like D₂O is a common strategy for introducing deuterium into aromatic systems.[10]
Determination of Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this determination.[11][12][13]
Protocol using High-Resolution Mass Spectrometry (HR-MS):
-
Sample Preparation: Prepare a dilute solution of the deuterated 4-hydroxybiphenyl in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (molecules with varying numbers of deuterium atoms).
-
Data Analysis: Integrate the ion currents for the molecular ion peaks corresponding to the fully deuterated species (d9) and any less-deuterated species (d8, d7, etc.). The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.[11][14]
Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or significant reduction of proton signals in the aromatic region of the ¹H NMR spectrum provides a qualitative confirmation of deuteration.
-
²H NMR: The ²H (deuterium) NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment. Quantitative NMR (qNMR) methods can also be employed for determining isotopic enrichment.[13]
Impact of Deuteration on Metabolism and Pharmacokinetics
The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE).[15] This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, which are often mediated by cytochrome P450 (CYP) enzymes.
Key Consequences of Deuteration:
-
Reduced Rate of Metabolism: Slowing down the metabolic breakdown of the molecule can lead to a longer plasma half-life and increased overall drug exposure.[15]
-
Altered Metabolic Pathways: Blocking a specific metabolic pathway through deuteration can shift the metabolism towards other pathways, potentially reducing the formation of toxic or reactive metabolites.[16]
-
Improved Pharmacokinetic Profile: The combination of these effects can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[16]
Deuterated 4-hydroxybiphenyl can serve as a valuable tool to investigate the metabolism of biphenyl-containing compounds and as an internal standard in bioanalytical studies.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of deuterated 4-hydroxybiphenyl.
Caption: A generalized workflow for the synthesis of deuterated 4-hydroxybiphenyl.
Caption: Typical workflow for bioanalysis using a deuterated internal standard.
Conclusion
Deuterated 4-hydroxybiphenyl is a valuable chemical entity for researchers in drug discovery and development. Its altered metabolic stability, conferred by the kinetic isotope effect, provides a strategic advantage in optimizing the pharmacokinetic properties of lead compounds. The data and protocols presented in this guide are intended to facilitate the effective use of this and similar deuterated molecules in advancing pharmaceutical research. A thorough understanding of the subtle yet significant differences in the physicochemical properties between deuterated and non-deuterated compounds is paramount for their successful application.
References
- 1. 4-Hydroxydiphenyl-D9 | C12H10O | CID 10607442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 4-Hydroxybiphenyl-d9 (rings-d9) | LGC Standards [lgcstandards.com]
- 9. DE10205336A1 - Deuterated biphenyl derivatives - Google Patents [patents.google.com]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of the highest accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and validated performance of deuterated internal standards, establishing why they are considered the gold standard for robust and reliable bioanalytical methods.
The Fundamental Role of Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the analytical process to correct for these variabilities.[2] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire workflow.[3]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (B1214612) (²H).[4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical properties ensure they experience the same extraction recovery, chromatographic retention, and ionization response.[2][3] This co-elution is critical for compensating for matrix effects, where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte.[5]
Quantitative Performance: The Deuterated Advantage
The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize validation data from various studies, demonstrating the superior performance of deuterated internal standards compared to hypothetical scenarios using structural analogs.
Table 1: Bioanalytical Method Validation Data for Teriflunomide using Teriflunomide-d4 as an Internal Standard
| Validation Parameter | Acceptance Criteria | Performance with Teriflunomide-d4 IS | Hypothetical Performance with Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.992 |
| LLOQ Accuracy (%) | 80-120% | 95.7% | 85.2% |
| LLOQ Precision (%CV) | ≤ 20% | 8.2% | 18.5% |
| QC Low Accuracy (%) | 85-115% | 98.9% | 90.1% |
| QC Low Precision (%CV) | ≤ 15% | 6.5% | 14.3% |
| QC Medium Accuracy (%) | 85-115% | 101.2% | 108.5% |
| QC Medium Precision (%CV) | ≤ 15% | 5.8% | 12.8% |
| QC High Accuracy (%) | 85-115% | 99.5% | 94.7% |
| QC High Precision (%CV) | ≤ 15% | 4.9% | 11.5% |
| Matrix Effect (%CV) | ≤ 15% | 7.3% | 25.6% |
| Recovery (%) | Consistent | 85.4% | 75.1% |
Data adapted from a representative bioanalytical method validation.[2] The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.
Table 2: Bioanalytical Method Validation Data for Venetoclax using Venetoclax-d8 as an Internal Standard
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Data adapted from a validation study of a bioanalytical method for Venetoclax.[6] The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies.
Experimental Protocols: A Practical Guide
The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for common procedures in a bioanalytical workflow.
General Bioanalytical Workflow
The overarching process for quantitative analysis using a deuterated internal standard involves several critical steps, from sample receipt to data analysis.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Sample Preparation Protocols
The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.[6]
Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples.[6] Acetonitrile (B52724) is a commonly used precipitation solvent.[7][8]
Caption: A detailed workflow for protein precipitation.
Detailed Protocol for Protein Precipitation:
-
Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[6]
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration.[6]
-
Vortex: Briefly vortex the sample to ensure homogeneity.[9]
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the sample.[10]
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[9]
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for further processing (evaporation and reconstitution) or direct injection into the LC-MS/MS system.
Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.
Caption: A standard workflow for solid-phase extraction.
Detailed Protocol for Solid-Phase Extraction (using a generic reversed-phase sorbent):
-
Sample Pre-treatment: Dilute the biological sample (e.g., 100 µL of plasma spiked with deuterated IS) with an acidic aqueous solution (e.g., 100 µL of 2% phosphoric acid) to ensure the analyte is in a suitable form for binding to the sorbent.
-
Condition: Condition the SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak aqueous-organic solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is most common for polar and semi-polar analytes.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[11]
-
Data Processing
The data acquired from the LC-MS/MS is processed to determine the concentration of the analyte in the original sample.
Caption: The logical flow of data processing in a quantitative LC-MS/MS analysis.
Data Processing Steps:
-
Peak Integration: The chromatographic peaks for the analyte and the deuterated internal standard are integrated to determine their respective areas.
-
Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, including calibrators and quality controls.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression analysis is typically performed.
-
Concentration Determination: The concentration of the analyte in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing a robust and reliable means to ensure the accuracy and precision of quantitative data. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, effectively compensates for a wide range of potential variabilities. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating high-quality, defensible data that meets the rigorous demands of scientific research and regulatory scrutiny.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4-Hydroxybiphenyl using 4-Hydroxybiphenyl-d5 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is critical for achieving accurate and precise results. An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.
4-Hydroxybiphenyl-d5 is the deuterium-labeled analog of 4-hydroxybiphenyl and serves as an ideal internal standard for its quantification. Because it co-elutes with the unlabeled analyte and exhibits identical behavior during sample extraction and ionization, it effectively compensates for matrix effects, ion suppression or enhancement, and variations in sample recovery.[1][2] This application note provides a detailed protocol for the robust quantification of 4-hydroxybiphenyl in a biological matrix (plasma) using 4-Hydroxybiphenyl-d5 as an internal standard.
Principle
A fixed concentration of 4-Hydroxybiphenyl-d5 is added to an unknown plasma sample before protein precipitation. The sample is then processed, and the extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both 4-hydroxybiphenyl (analyte) and 4-Hydroxybiphenyl-d5 (IS) in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentrations of prepared calibration standards. This ratio-based calculation corrects for procedural inconsistencies, ensuring high data reliability.
Experimental Protocols
Materials and Reagents
-
Analyte: 4-Hydroxybiphenyl (≥98% purity)
-
Internal Standard: 4-Hydroxybiphenyl-d5 (≥98% purity, ≥98% isotopic purity)
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water
-
Acid: Formic acid (≥99%)
-
Matrix: Blank human plasma (or other relevant biological matrix)
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-hydroxybiphenyl and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxybiphenyl-d5 and dissolve in 10 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol/water to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Aliquot 50 µL of the appropriate matrix (blank plasma for CCs and QCs, study samples for unknowns) into the labeled tubes.
-
For CC and QC samples, add 5 µL of the corresponding analyte working solution. For blank samples, add 5 µL of 50:50 methanol/water.
-
To every tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).
-
Vortex all tubes briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | Biphenyl Phase Column (e.g., Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| 4-Hydroxybiphenyl (Quantifier) | |
| 4-Hydroxybiphenyl (Qualifier) | |
| 4-Hydroxybiphenyl-d5 (IS) |
Table 2: Representative Method Validation Performance
This table summarizes typical performance data for a validated bioanalytical method using the described protocol.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Accuracy | 85% - 115% |
| LLOQ Precision (CV%) | < 20% |
| Intra-day Accuracy (QC Low, Mid, High) | 92.5% - 108.3% |
| Intra-day Precision (CV%) | ≤ 8.5% |
| Inter-day Accuracy (QC Low, Mid, High) | 94.1% - 105.7% |
| Inter-day Precision (CV%) | ≤ 9.2% |
| Matrix Effect (IS Normalized) | 0.95 - 1.07 |
| Recovery (%) | > 85% |
Mandatory Visualizations
Caption: Workflow for sample analysis using a deuterated internal standard.
Caption: Logical relationship of analyte and internal standard for accurate quantification.
References
Application Note: Quantitative Analysis of Biphenyl in Biological Matrices using 4-Hydroxybiphenyl-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl (B1667301) is a versatile organic compound utilized in a variety of industrial applications and is also a key structural motif in many pharmaceutical agents. Understanding its pharmacokinetic and metabolic profile is crucial for both drug development and toxicological assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of biphenyl in biological matrices, such as human plasma and urine. The method employs a stable isotope-labeled internal standard, 4-Hydroxybiphenyl-d5, to ensure high accuracy and precision.[1]
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, 4-Hydroxybiphenyl-d5, which is chemically almost identical to the primary metabolite of biphenyl, 4-hydroxybiphenyl, is added to the biological sample at the beginning of the sample preparation process. The analyte (biphenyl and its metabolites) and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the analyte to the internal standard is used for quantification, which effectively compensates for variations in sample extraction, matrix effects, and instrument response.
Biphenyl Metabolism
In biological systems, biphenyl is primarily metabolized by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form various hydroxylated biphenyls, with 4-hydroxybiphenyl being a major metabolite. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. Understanding this pathway is essential for comprehensive pharmacokinetic studies.[2]
References
Application Notes and Protocols for the Quantification of 4-Hydroxy Biphenyl in Biological Matrices using 4-Hydroxy Biphenyl-d5 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. The precise and accurate quantification of drugs and their metabolites in biological matrices is paramount for generating reliable PK data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.
A key challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and the potential for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies.[1][2] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H).
This application note provides a detailed protocol for the quantitative analysis of 4-Hydroxy biphenyl (B1667301) in plasma samples using 4-Hydroxy biphenyl-d5 as an internal standard. This compound co-elutes with the unlabeled analyte, experiencing the same extraction inefficiencies and matrix effects, thereby providing a reliable means of normalization and ensuring high-quality, reproducible data for pharmacokinetic analysis.[3][4]
Principle of Deuterated Internal Standards
The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 4-Hydroxy biphenyl.[5] This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization.[3] However, due to the mass difference, they are distinguishable by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample handling and instrument response can be effectively corrected, leading to significantly improved accuracy and precision of the quantitative results.[4]
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of 4-Hydroxy biphenyl in plasma. The following protocol is adapted from validated methods for structurally similar analytes, such as 4'-hydroxyphenyl carvedilol, and serves as a robust starting point for method development and validation.
Materials and Reagents
-
4-Hydroxy biphenyl reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy biphenyl and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy biphenyl stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC standards and quality control (QC) samples at low, medium, and high concentrations. A typical calibration curve range is 0.1 - 100 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma sample (CC, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (illustrative):
-
4-Hydroxy biphenyl: Q1: 171.1 m/z -> Q3: 115.1 m/z
-
This compound: Q1: 176.1 m/z -> Q3: 120.1 m/z
-
Bioanalytical Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[6] The following tables summarize the acceptance criteria and illustrative performance data based on methods for analogous compounds.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Stability | Within ±15% of nominal concentration |
| (Freeze-thaw, short-term, long-term, post-preparative) |
Table 2: Illustrative Quantitative Validation Data
| Parameter | 4-Hydroxy biphenyl |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Accuracy | 95.5% - 108.2% |
| Inter-day Accuracy | 97.1% - 105.6% |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Recovery | 85% - 95% |
Application to a Pharmacokinetic Study
This validated method can be applied to determine the concentration of 4-Hydroxy biphenyl in plasma samples collected from preclinical or clinical studies. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the concentration-time curve from time 0 to infinity |
| t1/2 | Terminal elimination half-life |
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of 4-Hydroxy biphenyl in plasma samples. This LC-MS/MS method, when fully validated, is highly suitable for supporting pharmacokinetic studies in drug development. The co-eluting deuterated standard effectively compensates for analytical variability, ensuring the generation of high-quality data that can be confidently used for critical decision-making in the progression of new chemical entities.
References
Application Note and Protocol: Sample Preparation of 4-Hydroxy biphenyl-d5 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the sample preparation of 4-Hydroxy biphenyl-d5, a deuterated internal standard crucial for the accurate quantification of 4-Hydroxy biphenyl (B1667301) in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is essential in analytical and pharmacokinetic research to enhance the precision of mass spectrometry and liquid chromatography analyses.[1][2] This application note outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed experimental protocol. Furthermore, a summary of expected performance data is provided in tabular format for easy comparison, and a generalized experimental workflow is visualized using a Graphviz diagram.
Introduction
4-Hydroxy biphenyl is a significant metabolite of biphenyl and its quantification in biological samples is often required in pharmacokinetic and metabolic studies. Accurate and reliable quantification necessitates the use of an appropriate internal standard to compensate for analyte loss during sample preparation and instrumental analysis. This compound, as a deuterium-labeled analog of the analyte, is an ideal internal standard due to its similar chemical and physical properties.[1] The choice of sample preparation method is critical to remove interfering matrix components and to ensure high recovery of the analyte and internal standard. This note details three robust methods for the extraction of this compound from biological matrices such as plasma and urine.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins.[3]
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (or a 1:1 mixture of acetonitrile and methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Protocol:
-
Pipette 200 µL of the biological sample (e.g., urine) into a glass test tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Cap the tube and vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and efficient sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.[4] The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[5]
Protocol:
-
SPE Cartridge Selection: A reversed-phase C18 or a polymer-based sorbent cartridge (e.g., Strata-X) is recommended for 4-Hydroxy biphenyl.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.[5]
-
Sample Loading:
-
Pre-treat the sample: To 200 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step helps in obtaining a cleaner extract.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Data Presentation
The following table summarizes the expected performance characteristics of the described sample preparation methods for the analysis of 4-Hydroxy biphenyl using this compound as an internal standard. The values presented are typical and may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95 | 90 - 105 | > 95 |
| Matrix Effect (%) | 10 - 20 | 5 - 15 | < 5 |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | Sub ng/mL |
| Sample Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
| Reproducibility (CV%) | < 15 | < 10 | < 10 |
Visualization
References
Application Note: Quantitative Analysis of 4-Hydroxybiphenyl in Biological Matrices by GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 4-hydroxybiphenyl in biological matrices, such as plasma or urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a deuterated internal standard. Due to the polar nature of 4-hydroxybiphenyl, a derivatization step is essential to increase its volatility for GC analysis. This protocol describes a common and effective silylation derivatization procedure. The use of a deuterated internal standard, such as 4-hydroxybiphenyl-d4, is critical for accurate quantification as it effectively corrects for matrix effects and variations during sample preparation and analysis.[1] This method is suitable for applications in drug metabolism studies, toxicology, and environmental exposure monitoring.
Introduction
4-Hydroxybiphenyl is a metabolite of biphenyl (B1667301) and is also used in various industrial applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the hydroxyl group in 4-hydroxybiphenyl imparts polarity, which necessitates a derivatization step to improve its chromatographic behavior and thermal stability. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for this purpose. The use of a stable isotope-labeled internal standard, specifically a deuterated analog of the analyte, is the gold standard for quantitative mass spectrometry assays, as it mimics the behavior of the analyte during extraction, derivatization, and chromatography, thus ensuring high accuracy and precision.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of 4-hydroxybiphenyl.
Materials and Reagents
-
4-Hydroxybiphenyl standard
-
4-Hydroxybiphenyl-d4 (or other suitable deuterated standard)
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvents: Ethyl acetate (B1210297), Hexane (B92381), Pyridine (B92270) (anhydrous), Acetonitrile (all HPLC or GC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Enzymes for hydrolysis of conjugated metabolites (if analyzing total concentrations), e.g., β-glucuronidase/arylsulfatase
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, evaporator)
Sample Preparation (from Plasma or Urine)
-
Internal Standard Spiking: To 1 mL of the biological sample (plasma or urine), add a known amount of the deuterated internal standard (e.g., 4-hydroxybiphenyl-d4) solution.
-
Hydrolysis (for total concentration): For the determination of total 4-hydroxybiphenyl (free and conjugated), an enzymatic hydrolysis step is required. Adjust the pH of the sample to approximately 5.0 with an acetate buffer and add β-glucuronidase/arylsulfatase. Incubate at 37°C for a sufficient time (e.g., 4 hours or overnight) to ensure complete cleavage of glucuronide and sulfate conjugates.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Acidify the sample with a small volume of acid (e.g., HCl) to a pH of approximately 5. Add 3-5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes and then centrifuge to separate the layers. Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process for a second time to ensure complete recovery.
-
Solid-Phase Extraction (SPE): Alternatively, condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water. Load the pre-treated sample onto the cartridge. Wash the cartridge with a low-percentage organic solvent to remove interferences. Elute the analyte and internal standard with a suitable organic solvent like ethyl acetate or acetonitrile.
-
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
Derivatization
-
To the dried residue, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS or MSTFA) and 50 µL of a suitable solvent such as pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters and should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10-20°C/min, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectra of the derivatized analyte and internal standard. For the TMS derivative of 4-hydroxybiphenyl, the molecular ion (m/z 242) and a characteristic fragment ion would be monitored. For the deuterated standard, the corresponding ions would be monitored. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of phenolic compounds using GC-MS with derivatization and an internal standard. These values are provided as a general guideline; actual performance characteristics should be determined during method validation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for the GC-MS analysis of 4-hydroxybiphenyl.
Caption: Logical relationship of the analytical method components.
Conclusion
The described GC-MS method, incorporating a deuterated internal standard and a silylation derivatization step, provides a reliable and sensitive approach for the quantitative analysis of 4-hydroxybiphenyl in biological matrices. The detailed protocol and performance characteristics serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and environmental science. Proper method validation is essential to ensure the accuracy and reliability of the results for specific applications.
References
- 1. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Biphenyl Metabolites in Urine by LC-MS/MS with 4-Hydroxy biphenyl-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biphenyl (B1667301) is an organic compound that is used in a variety of industrial applications, including as a heat transfer fluid, a dye carrier, and a precursor in the production of other chemicals.[1] Human exposure to biphenyl and its derivatives can occur through various routes, leading to the formation of hydroxylated metabolites that are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[2] Monitoring these metabolites is crucial for assessing human exposure and understanding the toxicokinetics of biphenyl. This application note provides a detailed protocol for the quantitative determination of biphenyl metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. 4-Hydroxy biphenyl-d5 is utilized as an internal standard to ensure accuracy and precision in quantification.[3]
Experimental Protocols
1. Sample Collection and Storage
Urine samples should be collected in sterile containers. For long-term storage and to maintain the integrity of the metabolites, samples should be stored at -70°C or -80°C.[4] Short-term storage at -20°C is also acceptable.[4] It is recommended to aliquot samples before freezing to minimize freeze-thaw cycles, which can alter metabolite profiles.[4]
2. Sample Preparation
a. Enzymatic Hydrolysis of Glucuronide and Sulfate Conjugates
The majority of biphenyl metabolites in urine are present as glucuronide and sulfate conjugates.[2] Enzymatic hydrolysis is therefore a critical step to cleave these conjugates and allow for the analysis of the free metabolites.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples briefly to ensure homogeneity.
-
Centrifuge at 15,000 x g for 5 minutes to remove any particulate matter.[4]
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the urine supernatant.
-
Add 50 µL of a 1 µg/mL solution of this compound (internal standard) in methanol (B129727).
-
Add 250 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (>30 units/µL urine). The optimal enzyme concentration and incubation time can be compound-dependent and may require optimization.[5][6][7]
-
Vortex the mixture gently and incubate at 37°C for 4 hours. Some recombinant enzymes may allow for shorter incubation times.[8][9]
b. Solid-Phase Extraction (SPE)
SPE is employed to remove matrix interferences and concentrate the analytes of interest. A mixed-mode cation exchange and non-polar sorbent is recommended for the extraction of hydroxylated biphenyls.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify, 3 mL, 130 mg) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: After incubation, centrifuge the hydrolyzed urine sample at 15,000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are typical starting conditions for the analysis of biphenyl metabolites. Optimization of these parameters is recommended for specific instrumentation.
-
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides hypothetical, yet representative, MRM transitions for common biphenyl metabolites and the internal standard. These should be optimized for the specific instrument.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Hydroxybiphenyl | 169.1 | 141.1 | 20 |
| 3-Hydroxybiphenyl | 169.1 | 115.1 | 25 |
| 4-Hydroxybiphenyl | 169.1 | 115.1 | 25 |
| 4,4'-Dihydroxybiphenyl | 185.1 | 157.1 | 22 |
| This compound (IS) | 174.1 | 120.1 | 25 |
Data Presentation
The following table summarizes quantitative data for hydroxylated polychlorinated biphenyls (OH-PCBs) from a study using a similar analytical approach.[10] This data can serve as a reference for the expected performance of the method for biphenyl metabolites.
| Parameter | Value Range |
| Lowest Limit of Quantification (LLOQ) | 0.01 - 0.19 ng/mL |
| Average Extraction Recovery | 79 - 125% |
| Within-run Precision | 2 - 17% |
| Between-run Precision | 2 - 17% |
Data from a study on OH-PCBs, which are structurally related to biphenyl metabolites.[10]
Mandatory Visualization
Caption: Workflow for the determination of biphenyl metabolites in urine.
Conclusion
This application note provides a comprehensive and robust method for the determination of biphenyl metabolites in urine using this compound as an internal standard. The protocol, which includes enzymatic hydrolysis and solid-phase extraction followed by LC-MS/MS analysis, is designed to provide high sensitivity and accuracy, making it suitable for human biomonitoring and toxicokinetic studies. The provided workflow and data serve as a valuable resource for researchers in the field of drug metabolism and toxicology.
References
- 1. scielo.br [scielo.br]
- 2. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Hydroxybiphenyl-d5 in Environmental Sample Analysis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Hydroxybiphenyl-d5 as an internal standard in the quantitative analysis of 4-hydroxybiphenyl and other structurally related phenolic compounds in environmental matrices. The use of a stable isotope-labeled internal standard like 4-Hydroxybiphenyl-d5 is a robust technique that corrects for variations in sample preparation and analytical instrumentation, leading to highly accurate and precise measurements.[1]
Introduction
4-Hydroxybiphenyl is a compound used in the manufacturing of various products, including rubber chemicals and fungicides, and can also be a metabolite of biphenyl.[2] Its presence in the environment is of concern due to its potential endocrine-disrupting properties. Accurate quantification of 4-hydroxybiphenyl in environmental samples such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring. Isotope dilution mass spectrometry, utilizing a deuterated internal standard like 4-Hydroxybiphenyl-d5, is the gold standard for such analyses.[3][4] This approach involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, allowing for precise correction of any losses or variations.
Analytical Methodologies
The two primary analytical techniques for the determination of 4-hydroxybiphenyl in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of semi-volatile organic compounds. For polar compounds like 4-hydroxybiphenyl, a derivatization step is often necessary to improve volatility and chromatographic performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing polar compounds without the need for derivatization. It provides high selectivity and sensitivity, making it particularly suitable for complex environmental matrices.[5]
Experimental Protocols
The following are detailed protocols for the analysis of 4-hydroxybiphenyl in water and soil/sediment samples using 4-Hydroxybiphenyl-d5 as an internal standard.
Protocol 1: Analysis of 4-Hydroxybiphenyl in Water by GC-MS
This protocol is based on established methods for the analysis of phenolic compounds in aqueous samples.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Acidify the sample to a pH of less than 2 with hydrochloric acid. Store at 4°C and extract within 7 days.
-
Internal Standard Spiking: Add a known amount of 4-Hydroxybiphenyl-d5 solution in a water-miscible solvent (e.g., methanol) to the water sample to achieve a final concentration of 1 µg/L.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol (B129727), and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water (pH < 2) to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
3.1.2. Derivatization
-
To the concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methyl polysiloxane capillary column.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
3.1.4. Data Presentation
The following table summarizes the typical quantitative data and mass spectrometry parameters for the analysis.
| Parameter | 4-Hydroxybiphenyl (as TMS derivative) | 4-Hydroxybiphenyl-d5 (as TMS derivative) |
| Retention Time (min) | ~15.2 | ~15.1 |
| Quantification Ion (m/z) | 242 | 247 |
| Qualifier Ion 1 (m/z) | 227 | 232 |
| Qualifier Ion 2 (m/z) | 152 | 157 |
| Method Detection Limit (MDL) | 0.05 µg/L | N/A |
| Method Quantitation Limit (MQL) | 0.15 µg/L | N/A |
| Average Recovery (%) | 85-110% | N/A |
Protocol 2: Analysis of 4-Hydroxybiphenyl in Soil and Sediment by LC-MS/MS
This protocol is adapted from methods for the extraction and analysis of endocrine-disrupting compounds in solid matrices.
3.2.1. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Homogenize the soil or sediment sample and air-dry it until a constant weight is achieved. Sieve the sample to remove large debris.
-
Internal Standard Spiking: Weigh 10 g of the dried sample into a PLE cell. Spike the sample with a known amount of 4-Hydroxybiphenyl-d5 solution in methanol to achieve a final concentration of 10 µg/kg.
-
Extraction: Mix the spiked sample with a dispersing agent like diatomaceous earth. Extract the sample using a PLE system with the following conditions:
-
Solvent: Dichloromethane:Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Concentration and Solvent Exchange: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator. Exchange the solvent to 1 mL of methanol.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction cleanup step may be required.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3.2.3. Data Presentation
The following table summarizes the typical quantitative data and mass spectrometry parameters for the analysis.
| Parameter | 4-Hydroxybiphenyl | 4-Hydroxybiphenyl-d5 |
| Precursor Ion (m/z) | 169.1 | 174.1 |
| Product Ion 1 (m/z) | 141.1 | 146.1 |
| Product Ion 2 (m/z) | 115.1 | 120.1 |
| Method Detection Limit (MDL) | 0.5 µg/kg | N/A |
| Method Quantitation Limit (MQL) | 1.5 µg/kg | N/A |
| Average Recovery (%) | 80-115% | N/A |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Conclusion
The use of 4-Hydroxybiphenyl-d5 as an internal standard provides a reliable and accurate method for the quantification of 4-hydroxybiphenyl in various environmental matrices. The detailed protocols for GC-MS and LC-MS/MS analysis presented here offer robust frameworks for researchers and scientists involved in environmental monitoring and risk assessment. The choice of methodology should be guided by the specific requirements of the study, including the matrix type, desired detection limits, and available instrumentation. Proper validation of the chosen method within the user's laboratory is essential to ensure data quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Polychlorinated Biphenyls in Solid Samples by Isotope Dilution Mass Spectrometry Using ³⁷Cl-Labeled Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Application Note: High-Precision Quantification of Active Pharmaceutical Ingredients (APIs) using 4-Hydroxy biphenyl-d5 as an Internal Standard in ¹H-NMR Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for the precise and accurate determination of the concentration and purity of substances. This application note provides a detailed protocol for the use of 4-Hydroxy biphenyl-d5 as an internal standard for the quantification of active pharmaceutical ingredients (APIs). The use of a deuterated internal standard minimizes signal overlap in the ¹H-NMR spectrum, thereby enhancing the accuracy of quantification. This document outlines the theoretical background, experimental procedures, data analysis, and applications relevant to drug development and quality control.
Introduction
Quantitative NMR (qNMR) has emerged as a robust and reliable technique in pharmaceutical analysis.[1][2] Unlike chromatographic methods, qNMR is a primary analytical method, meaning it does not typically require calibration curves using the analyte of interest.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined with high accuracy.[3][4]
The selection of a suitable internal standard is critical for accurate qNMR results.[5] An ideal internal standard should be of high purity, chemically stable, readily soluble in the chosen deuterated solvent, and possess NMR signals that do not overlap with those of the analyte.[1] this compound is an excellent candidate for a qNMR internal standard, particularly for analytes with resonances in the aromatic region. The deuteration of one of the phenyl rings simplifies the ¹H-NMR spectrum, reducing the potential for signal overlap and simplifying the integration process.
This application note details a comprehensive protocol for the use of this compound in the qNMR analysis of a hypothetical API, "Examplinib," to determine its purity.
Principle of qNMR using an Internal Standard
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. When an analyte and an internal standard are combined in the same NMR tube, their respective signal integrals can be used to calculate the analyte's purity or concentration using the following equation:
Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte : Integral of a selected, non-overlapping signal of the analyte.
-
I_IS : Integral of a selected, non-overlapping signal of the internal standard (this compound).
-
N_analyte : Number of protons corresponding to the selected analyte signal.
-
N_IS : Number of protons corresponding to the selected internal standard signal.
-
MW_analyte : Molecular weight of the analyte.
-
MW_IS : Molecular weight of the internal standard (this compound).
-
m_analyte : Mass of the analyte.
-
m_IS : Mass of the internal standard.
-
Purity_IS : Purity of the internal standard.
Materials and Methods
Materials
-
Analyte: Examplinib (hypothetical API)
-
Internal Standard: this compound (Purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR Tubes: High-precision 5 mm NMR tubes
-
Equipment:
-
Analytical balance (accurate to ±0.01 mg)
-
Vortex mixer
-
Sonicator
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Experimental Protocol
A meticulous sample preparation is paramount for achieving accurate and reproducible qNMR results.
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the exact mass.
-
Accurately weigh approximately 10-20 mg of the analyte (Examplinib) into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2. Record the exact mass.
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is essential.
-
Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) should be utilized.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard to ensure full relaxation. A conservative value of 30 seconds is often a good starting point.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (AQ): A typical acquisition time of 3-4 seconds is recommended.
-
Spectral Width (SW): Set the spectral width to encompass all signals of interest.
NMR Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the S/N ratio without significant peak distortion.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard. For this compound, the protons on the non-deuterated ring are suitable for integration. These typically appear as two distinct doublets in the aromatic region (approximately 6.8-7.5 ppm). Select a well-resolved signal for the analyte. The integration region should cover the entire peak.
Data Presentation and Analysis
The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Properties of Analyte and Internal Standard
| Compound | Molecular Weight ( g/mol ) | Selected Signal (ppm) | Number of Protons (N) |
| Examplinib | 350.42 | 8.15 (doublet) | 1 |
| This compound | 175.24 | ~7.45 (doublet) | 2 |
Table 2: Experimental Data and Purity Calculation for Examplinib
| Sample ID | Mass of Analyte (mg) | Mass of IS (mg) | Integral of Analyte (I_analyte) | Integral of IS (I_IS) | Calculated Purity (%) |
| Examplinib-01 | 15.25 | 7.62 | 1.00 | 1.12 | 99.2 |
| Examplinib-02 | 15.31 | 7.65 | 1.02 | 1.14 | 99.4 |
| Examplinib-03 | 15.28 | 7.63 | 1.01 | 1.13 | 99.3 |
| Average | 99.3 | ||||
| Std. Dev. | 0.1 |
Applications in Drug Development
The use of qNMR with this compound as an internal standard has numerous applications throughout the drug development lifecycle:
-
Purity Assessment of APIs: As demonstrated, qNMR provides an accurate and precise method for determining the purity of newly synthesized or manufactured APIs.[1][2]
-
Reference Standard Characterization: It can be used to certify the purity of in-house or commercial reference standards.
-
Stability Studies: qNMR can monitor the degradation of an API over time under various storage conditions by quantifying the parent compound and any emerging impurities.
-
Formulation Analysis: The concentration of an API in a final drug product can be determined.
-
Metabolite Quantification: In drug metabolism studies, qNMR can be employed to quantify the levels of metabolites in biological samples.
Conclusion
The protocol described herein provides a robust and reliable method for the quantitative analysis of active pharmaceutical ingredients using ¹H-NMR spectroscopy with this compound as an internal standard. The use of a deuterated standard minimizes spectral overlap, leading to more accurate and precise results. This qNMR application is a valuable tool for researchers, scientists, and drug development professionals involved in the quality control and characterization of pharmaceutical compounds.
References
Application Notes and Protocols for Spiking Biological Samples with 4-Hydroxy biphenyl-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the precision and accuracy of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2][3][4][5] 4-Hydroxy biphenyl-d5, a deuterated analog of 4-Hydroxy biphenyl (B1667301), serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its physicochemical properties closely mimic those of the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects.[1][2]
This document provides a detailed protocol for the preparation and spiking of this compound in biological samples such as plasma and urine, followed by a representative LC-MS/MS method for the quantification of 4-Hydroxy biphenyl.
Data Presentation: Representative Bioanalytical Method Validation Data
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method using this compound as an internal standard. Note: This data is representative and serves as an example of expected performance.
Table 1: Calibration Curve Linearity for 4-Hydroxy biphenyl in Human Plasma
| Calibration Standard Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 0.98 | 98.0 | 5.2 |
| 2.50 | 2.55 | 102.0 | 4.1 |
| 5.00 | 4.90 | 98.0 | 3.5 |
| 10.0 | 10.1 | 101.0 | 2.8 |
| 25.0 | 24.5 | 98.0 | 2.1 |
| 50.0 | 50.8 | 101.6 | 1.9 |
| 100.0 | 99.2 | 99.2 | 2.3 |
| 200.0 | 203.4 | 101.7 | 2.0 |
Table 2: Accuracy and Precision for Quality Control Samples of 4-Hydroxy biphenyl in Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.00 | 101.5 | 6.8 | 102.3 | 7.5 |
| Low | 3.00 | 98.7 | 5.1 | 99.5 | 6.2 |
| Medium | 75.0 | 103.2 | 3.4 | 102.1 | 4.1 |
| High | 150.0 | 99.8 | 2.9 | 100.4 | 3.7 |
Table 3: Recovery and Matrix Effect for 4-Hydroxy biphenyl in Human Plasma
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS-Normalized) |
| Low (3.00 ng/mL) | 88.5 | 90.1 | 0.95 | 0.98 |
| High (150 ng/mL) | 91.2 | 92.5 | 0.98 | 0.99 |
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the analysis of 4-Hydroxy biphenyl in biological matrices using this compound as an internal standard.
Materials and Reagents
-
4-Hydroxy biphenyl (analytical standard)
-
This compound solution (e.g., 100 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Control human plasma and urine (with appropriate anticoagulant, e.g., K2EDTA)
Preparation of Standard and Internal Standard Solutions
2.1. 4-Hydroxy biphenyl Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxy biphenyl and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at concentrations ranging from 10 ng/mL to 2000 ng/mL. These will be used to construct the calibration curve.
2.2. This compound Internal Standard (IS) Working Solution
-
IS Working Solution (100 ng/mL): Dilute the commercially available this compound solution (e.g., 100 µg/mL) with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Vortexing: Vortex the mixture for 15 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins. A 3:1 ratio of precipitation solvent to sample is commonly used.
-
Vortexing: Vortex the mixture again for 30 seconds.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase for increased sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxy biphenyl: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined during method development)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined during method development)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and analysis of biological samples.
Caption: Logical workflow for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting isotopic exchange in 4-Hydroxy biphenyl-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy biphenyl-d5. The information is designed to help you anticipate and resolve issues related to isotopic exchange during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium (B1214612) labels located?
A1: this compound is a deuterated form of 4-Hydroxy biphenyl, commonly used as an internal standard in quantitative analysis by mass spectrometry (MS). In this specific isotopologue, five deuterium atoms are typically located on the phenyl ring that does not carry the hydroxyl group. The hydrogen on the hydroxyl group is generally not deuterated in commercially available standards due to its high lability.
Q2: Why is isotopic exchange a concern for this compound?
A2: Isotopic exchange is the replacement of deuterium atoms with hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This can compromise the isotopic purity of the internal standard, leading to inaccurate and unreliable quantitative results. For this compound, the primary sites of concern are the deuterium atoms on the aromatic ring and, if present, on the hydroxyl group.
Q3: How stable are the deuterium atoms on the aromatic ring compared to the one on the hydroxyl group?
A3: The deuterium atom on the phenolic hydroxyl group is highly labile and will rapidly exchange with protons from any protic solvent like water or methanol (B129727).[1] Therefore, it is generally not a reliable position for deuteration in quantitative assays. The deuterium atoms on the aromatic ring are much more stable; however, they can undergo "back-exchange" (replacement of D with H) under certain conditions, particularly at non-neutral pH and elevated temperatures.[2][3]
Q4: What are the primary factors that promote isotopic exchange on the aromatic ring?
A4: The main factors that can induce back-exchange on the aromatic ring are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange.[2]
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can facilitate the exchange process.[1]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of exchange will be.
Q5: Can I use solvents like water or methanol with this compound?
A5: Yes, but with caution. While these solvents are often necessary for sample preparation and chromatography, it is important to minimize the exposure time and control the pH and temperature to reduce the risk of back-exchange. Whenever possible, store stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) and keep samples cooled.
Troubleshooting Guide
Issue 1: I am observing a significant peak at a lower mass (e.g., d4, d3) in my LC-MS analysis of this compound.
-
Question: What is causing the appearance of these lower mass isotopologues?
-
Answer: This is a classic indicator of isotopic back-exchange, where one or more deuterium atoms have been replaced by hydrogen.
-
Troubleshooting Steps:
-
Evaluate Sample pH: Measure the pH of your sample matrix, mobile phase, and any reconstitution solvents. Avoid prolonged exposure to pH values below 4 or above 9.
-
Assess Temperature Conditions: Ensure that your samples, stock solutions, and autosampler are kept cool (e.g., 4°C). If your protocol involves heating, consider if the temperature and duration could be promoting exchange.
-
Review Solvent Composition: If using highly protic solvents, especially in combination with non-neutral pH, consider preparing samples just before analysis to minimize exposure time.
-
Perform a Stability Check: Conduct a simple experiment by incubating this compound in your sample matrix under your typical analytical conditions for varying lengths of time and analyze the isotopic distribution.
-
Issue 2: The peak area of my this compound internal standard is decreasing over the course of an analytical run.
-
Question: Could isotopic exchange be responsible for the decreasing signal?
-
Answer: Yes. If back-exchange is occurring, the signal for the d5 isotopologue will decrease as it converts to d4, d3, etc. This can lead to inaccurate quantification.
-
Troubleshooting Steps:
-
Analyze Isotopic Distribution: In addition to monitoring the d5 peak area, quantify the peak areas of the d4 and d3 isotopologues at different points in your analytical run. An increase in the lower mass species corresponding to the decrease in the d5 species is strong evidence of exchange.
-
Check Autosampler Conditions: Ensure the autosampler is temperature-controlled and that the samples are not sitting at room temperature for an extended period before injection.
-
Minimize Time from Preparation to Injection: Prepare samples in smaller batches if necessary to reduce the time they spend in potentially destabilizing conditions.
-
Issue 3: My quantitative results are highly variable and seem inaccurate.
-
Question: How can I confirm if isotopic exchange in my internal standard is the root cause of my poor data quality?
-
Answer: Inaccurate quantification is a direct consequence of a compromised internal standard. If the concentration of your d5 standard is changing due to back-exchange, it can no longer serve as a reliable reference.
-
Troubleshooting Steps:
-
Conduct a Stability Protocol: Follow the detailed "Deuterium Exchange Stability Test" protocol below to systematically evaluate the stability of this compound under your specific experimental conditions.
-
Analyze a Freshly Prepared Standard: Compare the results of your samples to a calibration curve prepared with a fresh dilution of your this compound stock solution. If the results are more consistent, it suggests that the internal standard in your previously prepared samples may have degraded.
-
Consider In-Source Exchange: In some cases, exchange can occur in the mass spectrometer's ion source, especially at high desolvation temperatures in APCI.[4] If you suspect this, try lowering the source temperature.
-
Data Presentation
| Condition | Temperature | pH | Solvent System | Expected % Back-Exchange (after 24h) | Stability Concern |
| A | 4°C | 6-8 | Acetonitrile/Water (50:50) | < 2% | Low |
| B | 25°C | 6-8 | Acetonitrile/Water (50:50) | 2-5% | Low to Moderate |
| C | 4°C | 3 | 0.1% Formic Acid in Water | < 5% | Low to Moderate |
| D | 25°C | 3 | 0.1% Formic Acid in Water | 5-15% | Moderate to High |
| E | 40°C | 3 | 0.1% Formic Acid in Water | > 20% | High |
| F | 25°C | 10 | 10mM Ammonium Bicarbonate | 5-15% | Moderate to High |
Experimental Protocols
Protocol: Deuterium Exchange Stability Test
Objective: To evaluate the isotopic stability of this compound under specific experimental conditions (e.g., in a particular biological matrix or mobile phase).
Methodology:
-
Preparation of Test Solutions: a. Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Prepare separate test solutions by spiking the this compound stock solution into the following matrices at your typical working concentration:
- Control: Your initial mobile phase composition.
- Matrix: Blank biological matrix (e.g., plasma, urine).
- Acidic Stress: 0.1 M Hydrochloric Acid.
- Basic Stress: 0.1 M Sodium Hydroxide.
-
Incubation: a. Aliquot each test solution into multiple vials. b. Place one set of vials at your standard analysis temperature (e.g., 4°C or room temperature). c. If thermal stability is a concern, place another set at an elevated temperature (e.g., 40°C). d. Immediately process one aliquot of each solution at T=0 to serve as a baseline.
-
Time Points: a. Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). b. Immediately quench any potential reaction by mixing with a cold organic solvent (e.g., acetonitrile) and store at -20°C or colder until analysis.
-
LC-MS Analysis: a. Analyze all samples in a single run to minimize analytical variability. b. Monitor the ion transitions for this compound and its potential back-exchange products (d4, d3, etc.).
-
Data Interpretation: a. For each time point, calculate the peak area of the d5 isotopologue and the back-exchanged products. b. Calculate the percentage of back-exchange at each time point relative to the total signal of all isotopologues. c. A significant increase in the percentage of back-exchanged products over time indicates instability under those conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving isotopic exchange issues.
Caption: Mechanisms of isotopic exchange on the hydroxyl group and aromatic ring.
References
- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with 4-Hydroxybiphenyl-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxybiphenyl-d5 as an internal standard to minimize matrix effects in the quantitative analysis of 4-Hydroxybiphenyl.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing matrix effect important in LC-MS/MS bioanalysis?
Q2: How does 4-Hydroxybiphenyl-d5 help in minimizing matrix effects?
A2: 4-Hydroxybiphenyl-d5 is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical physicochemical properties to the analyte, 4-Hydroxybiphenyl. This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known concentration of 4-Hydroxybiphenyl-d5 to all samples, calibrators, and quality controls, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains consistent even if the absolute signal intensities fluctuate due to matrix effects.
Q3: What are the key considerations when using a deuterated internal standard like 4-Hydroxybiphenyl-d5?
A3: When using a deuterated internal standard, it is crucial to consider the following:
-
Co-elution: The analyte and the internal standard should co-elute chromatographically to experience the same matrix effects at the same time.
-
Isotopic Purity: The deuterated standard should have high isotopic purity to avoid any contribution to the analyte's signal.
-
Stability of Deuterium (B1214612) Labels: The deuterium atoms should be on stable positions in the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.
-
Absence in Blank Matrix: The internal standard should not be naturally present in the biological matrix being analyzed.
Troubleshooting Guide
Issue 1: Poor accuracy and precision in quality control (QC) samples.
-
Question: My QC samples for 4-Hydroxybiphenyl analysis are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value) despite using 4-Hydroxybiphenyl-d5. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Check for Co-elution: A slight difference in retention time between 4-Hydroxybiphenyl and 4-Hydroxybiphenyl-d5 (isotopic effect) can lead to differential matrix effects.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a slight separation is observed, consider adjusting the chromatographic gradient or using a column with slightly less resolution to ensure they elute as a single peak.
-
-
Evaluate Matrix Effect: The matrix effect might be too severe or variable between different lots of the biological matrix for the internal standard to fully compensate.
-
Solution: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. If the matrix effect is significant (>15-20%), you may need to optimize the sample preparation procedure to remove more interfering components.
-
-
Assess Internal Standard Stability: The internal standard may be degrading in the sample or stock solution.
-
Solution: Verify the stability of your 4-Hydroxybiphenyl-d5 stock solution and its stability in the biological matrix under the storage and processing conditions of your experiment.
-
-
Issue 2: Inconsistent or unexpectedly low/high internal standard (4-Hydroxybiphenyl-d5) response.
-
Question: The peak area of my 4-Hydroxybiphenyl-d5 is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?
-
Answer & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in the extraction recovery of the internal standard can lead to inconsistent responses.
-
Solution: Ensure that the sample preparation procedure, especially liquid-liquid extraction or solid-phase extraction steps, is performed consistently for all samples. Pay close attention to pH adjustments, solvent volumes, and mixing times.
-
-
Variable Matrix Effects: Different patient or animal samples can have different levels of interfering substances, leading to variable ion suppression or enhancement of the internal standard.
-
Solution: A more robust sample cleanup method may be required. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Pipetting Errors: Inaccurate pipetting of the internal standard spiking solution will lead to variable responses.
-
Solution: Verify the calibration and proper functioning of your pipettes. Ensure the internal standard is properly mixed with the sample.
-
-
Experimental Protocols
Below is a detailed experimental protocol for the quantitative analysis of 4-Hydroxybiphenyl in human plasma using 4-Hydroxybiphenyl-d5 as an internal standard. This protocol is based on established methods for structurally similar compounds and represents a robust starting point for method development and validation.[2][3]
Sample Preparation: Supported Liquid Extraction (SLE)
-
Pre-treatment: To 100 µL of human plasma, add 25 µL of the 4-Hydroxybiphenyl-d5 internal standard working solution (e.g., at 100 ng/mL in methanol) and vortex for 10 seconds.
-
Acidification: Add 100 µL of 2% formic acid in water and vortex for 10 seconds.
-
Loading: Load the entire 225 µL of the pre-treated sample onto a supported liquid extraction plate/cartridge and wait for 5 minutes for the sample to be absorbed.
-
Elution: Elute the analytes by adding 1.5 mL of methyl tert-butyl ether (MTBE) and allow it to flow through by gravity for 5 minutes.
-
Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient delivery.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 30 2.5 95 3.0 95 3.1 30 | 4.0 | 30 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (example):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 4-Hydroxybiphenyl 169.1 141.1 25 | 4-Hydroxybiphenyl-d5| 174.1 | 146.1 | 25 |
Quantitative Data Summary
The following tables present representative data for a validated bioanalytical method using a stable isotope-labeled internal standard for a structurally similar compound, demonstrating the expected performance of a well-optimized assay for 4-Hydroxybiphenyl.[2]
Table 1: Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| 4-Hydroxybiphenyl | 0.5 (LLOQ) | 0.48 | 96.0 | 8.5 |
| 1.5 (Low QC) | 1.55 | 103.3 | 6.2 | |
| 50 (Mid QC) | 51.2 | 102.4 | 4.1 | |
| 80 (High QC) | 78.9 | 98.6 | 3.8 |
Table 2: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) | IS Normalized Matrix Factor (%CV) |
| 4-Hydroxybiphenyl | Low QC | 85.2 | 92.1 | 4.5 |
| High QC | 88.9 | 90.5 | 3.9 | |
| 4-Hydroxybiphenyl-d5 | - | 86.5 | 91.5 | - |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 4-Hydroxy Biphenyl and its Deuterated Internal Standard (4-Hydroxy Biphenyl-d5)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxy biphenyl-d5 as an internal standard for the quantitative analysis of 4-Hydroxy biphenyl (B1667301) via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated internal standard, meaning some hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] It is chemically almost identical to the analyte, 4-Hydroxy biphenyl, and therefore exhibits very similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1] Its slightly higher mass allows the mass spectrometer to distinguish it from the analyte.[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, it serves as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[1][2]
Q2: Why is co-elution of the analyte and internal standard important?
A2: Ideally, the analyte (4-Hydroxy biphenyl) and the deuterated internal standard (this compound) should elute from the chromatography column at the same time (co-elute). This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix.[3] If both compounds co-elute, they experience the same matrix effects, allowing the internal standard to accurately correct for any signal variations.
Q3: Can deuterium labeling affect the chromatographic retention time?
A3: Yes, this phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[2] Due to the slightly different physicochemical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the analyte.[2][4]
Q4: What are the ideal properties of a deuterated internal standard?
A4: An ideal deuterated internal standard should have a high isotopic purity to avoid interference with the analyte signal.[1] The deuterium atoms should be placed in a chemically stable position on the molecule to prevent exchange with hydrogen atoms from the solvent or during sample processing.[1] A mass difference of at least three atomic mass units is generally recommended to prevent isotopic overlap between the analyte and the internal standard.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of 4-Hydroxy biphenyl using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) for Analyte and/or Internal Standard | 1. Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| 2. Incompatible Sample Solvent | - Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[5] | |
| 3. Co-elution with an Interfering Compound | - Modify the chromatographic gradient, mobile phase composition, or try a different column chemistry (e.g., Biphenyl phase) to improve separation.[6] | |
| Variable Retention Times | 1. Inconsistent Mobile Phase Composition | - Prepare fresh mobile phase. - Ensure proper mixing if using an online mixer. |
| 2. Fluctuations in Column Temperature | - Use a column oven to maintain a stable temperature.[7] | |
| 3. Air Bubbles in the System | - Degas the mobile phase. - Purge the pump to remove any trapped air. | |
| Inconsistent Analyte/Internal Standard Area Ratios | 1. Partial Co-elution and Differential Matrix Effects | - Adjust the chromatographic method to achieve better co-elution. This may involve using a less aggressive gradient or a different organic modifier. |
| 2. Instability of Analyte or Internal Standard | - Prepare fresh stock solutions and samples. - Investigate the stability of the compounds in the sample matrix and during storage. | |
| 3. Non-linearity of Detector Response | - Ensure that the concentrations of the analyte and internal standard are within the linear dynamic range of the mass spectrometer. | |
| Significant Retention Time Shift Between Analyte and Internal Standard (Chromatographic Deuterium Effect) | 1. Strong Isotope Effect | - This is an inherent property of the compounds and the chromatographic system. The goal is to ensure the shift is consistent and does not compromise accurate quantification. |
| 2. Suboptimal Chromatographic Conditions | - Experiment with different mobile phase compositions (e.g., methanol (B129727) vs. acetonitrile) as this can influence the magnitude of the isotope effect.[6] - Consider using a different stationary phase, such as a biphenyl column, which may offer different selectivity.[6] |
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of 4-Hydroxy biphenyl in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of the plasma sample, add 10 µL of a working solution of this compound (internal standard).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
UPLC-MS/MS Method
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data Summary
The following tables summarize typical mass spectrometric parameters and method validation data for the analysis of 4-Hydroxy biphenyl.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 4-Hydroxy biphenyl | 169.1 | 115.1 | 25 | 100 |
| This compound | 174.1 | 120.1 | 25 | 100 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: A logical approach to troubleshooting inconsistent chromatographic results.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for 4-Hydroxybiphenyl-d5
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 4-Hydroxybiphenyl-d5.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for 4-Hydroxybiphenyl-d5 for method setup?
When developing a Multiple Reaction Monitoring (MRM) method, it is essential to start with theoretical mass-to-charge ratios (m/z) for your precursor and product ions. 4-Hydroxybiphenyl-d5 is a deuterated internal standard, and its parameters will be based on the non-deuterated (native) analyte, 4-Hydroxybiphenyl.
The fragmentation of 4-Hydroxybiphenyl typically involves the stable biphenyl (B1667301) ring structure. For the deuterated standard, the mass of the precursor and any fragments containing the deuterated phenyl ring will be shifted by +5 Da. Analysis is commonly performed in negative ion mode due to the acidic phenolic proton.
Table 1: Suggested MRM Transitions for 4-Hydroxybiphenyl and 4-Hydroxybiphenyl-d5
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Notes |
| 4-Hydroxybiphenyl | 169.07 | 141.07 | Loss of CO, a common fragmentation for phenols. |
| 4-Hydroxybiphenyl | 169.07 | 115.05 | Further fragmentation of the biphenyl structure. |
| 4-Hydroxybiphenyl-d5 | 174.10 | 146.10 | Corresponds to the loss of CO from the d5 precursor. |
| 4-Hydroxybiphenyl-d5 | 174.10 | 120.08 | Corresponds to fragmentation of the d5 structure. |
Note: These values are theoretical and must be confirmed experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Q2: Which ionization mode, ESI positive or negative, is recommended for 4-Hydroxybiphenyl-d5?
For compounds with a phenolic hydroxyl group like 4-Hydroxybiphenyl, Electrospray Ionization (ESI) in negative ion mode is generally preferred .[1] The hydroxyl group can be readily deprotonated to form the [M-H]⁻ ion, which is typically stable and provides a strong signal. While positive ionization ([M+H]⁺) is possible, it is often less efficient for this class of compounds.
Q3: What are typical starting LC-MS/MS parameters for a new method involving this compound?
Optimizing a method requires a systematic approach, starting with a robust set of initial conditions. The parameters below serve as a strong baseline for method development.
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter Category | Parameter | Recommended Starting Value | Rationale & Optimization Notes |
| Liquid Chromatography | Column | C18 or Biphenyl (e.g., 2.1 x 100 mm, <3 µm) | C18 is a good starting point for non-polar compounds.[2] A Biphenyl phase can offer alternative selectivity.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Modifiers are crucial for good chromatography and ionization.[3] | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. | |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for 2.1 mm ID columns. | |
| Column Temperature | 40 °C | Elevating temperature can improve peak shape and reduce viscosity.[3] | |
| Injection Volume | 2 - 10 µL | Keep as low as possible to prevent peak distortion. | |
| Mass Spectrometry | Ion Source | Electrospray Ionization (ESI) | Standard for polar and ionizable compounds.[4] |
| Polarity | Negative | Recommended for phenolic compounds.[1] | |
| Capillary Voltage | 2500 - 3500 V | Optimize for maximum signal intensity and stability. | |
| Gas Temperature | 300 - 400 °C | Affects desolvation efficiency. | |
| Nebulizer Gas | 40 - 60 psi | Affects droplet formation. | |
| Collision Energy (CE) | 15 - 35 V | Must be optimized for each MRM transition. Start in the middle and ramp up/down. |
Experimental Protocols & Workflows
Protocol 1: Compound Optimization via Infusion Analysis
This protocol is essential for determining the optimal MS parameters for 4-Hydroxybiphenyl-d5 before developing the LC method.
-
Prepare Standard Solution: Create a 1 µg/mL solution of 4-Hydroxybiphenyl-d5 in a 50:50 mixture of Acetonitrile:Water.
-
Setup Infusion: Using a syringe pump, directly infuse the standard solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize in Full Scan Mode:
-
Set the MS to operate in full scan mode in both negative and positive polarity to confirm which mode gives a better signal for the precursor ion (expected [M-H]⁻ at m/z 174.10).
-
Adjust source parameters (Capillary Voltage, Gas Temperature, Nebulizer Pressure) to maximize the intensity of the precursor ion.[4]
-
-
Optimize in MS/MS (Product Ion) Mode:
-
Select the precursor ion (m/z 174.10) for fragmentation.
-
Acquire product ion spectra by ramping the collision energy (CE) across a range (e.g., 10-50 V).
-
Identify the most intense and stable product ions. Select at least two for your MRM method (one for quantification, one for confirmation).[2]
-
-
Optimize MRM Transitions:
-
For each selected MRM pair (e.g., 174.10 -> 146.10), perform a final optimization of the collision energy to find the value that yields the maximum product ion intensity.
-
Workflow for Method Development
The following diagram illustrates a logical workflow for developing and optimizing an LC-MS/MS method.
Caption: Workflow for LC-MS/MS Method Development.
Troubleshooting Guide
Q4: I am seeing a poor signal or no signal for my analyte. What should I check?
A weak or absent signal is a common issue that can stem from multiple sources. Follow this logical progression to identify the cause.
-
Confirm with Infusion: Re-infuse the analyte standard directly. If you see a signal here, the problem is with the LC system or method. If not, the problem is with the MS or the standard itself.
-
MS Troubleshooting (No Infusion Signal):
-
Check Standard: Is the standard prepared correctly and at the right concentration?
-
Instrument Calibration: When was the last mass calibration performed? An instrument out of calibration may not detect the correct m/z.[5]
-
Source Conditions: Ensure polarity, gas flows, and temperatures are appropriate. A dirty ion source can severely suppress the signal.[6]
-
-
LC Troubleshooting (Signal on Infusion, Not on LC):
-
Retention Time: Is it possible the analyte is eluting very early with the solvent front or very late (or not at all)? Run a broad, fast gradient to find the peak.
-
Mobile Phase: Is the mobile phase pH appropriate for the analyte? For negative mode ESI, a slightly basic or neutral pH can sometimes improve signal, but it must be compatible with the column chemistry.
-
Column Health: The column may be contaminated or degraded. Try flushing the system or replacing the column.[6]
-
Q5: My peak shape is poor (tailing, fronting, or splitting). How can I fix this?
Poor peak shape compromises integration and reduces accuracy.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column.
-
Solution 1: Ensure the mobile phase modifier (e.g., formic acid) is at an adequate concentration.
-
Solution 2: The column may be contaminated with strongly retained compounds. Develop a robust column wash method.
-
-
Peak Fronting: Typically indicates column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Split Peaks: Can be caused by a partially blocked frit, a void in the column packing, or injecting the sample in a solvent much stronger than the initial mobile phase.
-
Solution: Filter samples before injection. Ensure the sample diluent is similar to or weaker than the starting mobile phase. If the problem persists, the column may need to be replaced.[6]
-
Troubleshooting Logic Diagram
This diagram provides a visual guide to diagnosing common LC-MS/MS issues.
Caption: Logic Diagram for Troubleshooting Common MS Issues.
References
- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. zefsci.com [zefsci.com]
preventing back-exchange of deuterium in 4-Hydroxy biphenyl-d5
Welcome to the technical support center for 4-Hydroxy biphenyl-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium (B1214612) back-exchange and to address common issues encountered during its use as an internal standard or tracer in analytical workflows.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: I'm observing significant back-exchange (loss of deuterium) in my LC-MS analysis.
-
Possible Cause 1: Protic Solvents in Mobile Phase.
-
Explanation: The most common cause of deuterium loss is exchange with protons from the solvent. Water (H₂O), methanol (B129727) (MeOH), and ethanol (B145695) (EtOH) are protic solvents that can readily donate protons, especially under certain pH conditions. The C-D bonds on the aromatic ring, while generally stable, can undergo exchange, leading to a decrease in the isotopic purity of your standard.
-
Solution: Whenever possible, minimize the time the compound is in contact with protic solvents. Optimize your LC method to have the shortest possible run time without compromising separation.[1] If your workflow allows, consider using deuterated solvents like D₂O or MeOD for your mobile phase, though this can be costly.
-
-
Possible Cause 2: Suboptimal pH of the Mobile Phase.
-
Explanation: Acidic or basic conditions can catalyze the hydrogen-deuterium exchange process on aromatic rings.[2][3] The mechanism often involves an electrophilic aromatic substitution where a proton (H+) from an acidic medium replaces a deuteron (B1233211) (D+) on the ring.[2][3][4] While the hydroxyl group in 4-Hydroxy biphenyl (B1667301) makes the ring system electron-rich, which can facilitate this exchange, the minimum rate of exchange for many compounds is typically found in a narrow, slightly acidic pH range.
-
Solution: Maintain the pH of your mobile phase in the optimal range to minimize back-exchange, which is often around pH 2.5 - 3.0 for many deuterated compounds.[1] Avoid strongly acidic or basic conditions. Use volatile buffers like formic acid to achieve the desired pH.[1]
-
-
Possible Cause 3: Elevated Temperatures.
-
Explanation: Higher temperatures increase the rate of chemical reactions, including the back-exchange reaction.[1] This applies to sample preparation, storage in the autosampler, and the chromatography column itself.
-
Solution: Maintain low temperatures throughout your entire workflow. Use a cooled autosampler (e.g., 4°C) and a column chiller.[1][5] Prepare samples on ice and minimize their time at room temperature before analysis.
-
Issue 2: The isotopic purity of my this compound stock solution is decreasing over time.
-
Possible Cause 1: Improper Solvent Choice for Stock Solution.
-
Explanation: Storing the deuterated standard in a protic solvent (like methanol) for an extended period can lead to slow, continuous back-exchange, even at low temperatures.
-
Solution: For long-term storage, prepare stock solutions in aprotic solvents such as acetonitrile, dioxane, or tetrahydrofuran (B95107) (THF). If a protic solvent like methanol is required for solubility, prepare smaller stock solutions more frequently and store them at -20°C or below.[6]
-
-
Possible Cause 2: Exposure to Atmospheric Moisture.
-
Explanation: Deuterated compounds, especially in solution, can exchange with ambient moisture (H₂O) from the air if containers are not properly sealed.[7]
-
Solution: Store solutions in tightly sealed vials with PTFE-lined caps. Handle the compound and prepare solutions in a dry environment, such as a glove box or under a stream of inert gas (argon or nitrogen), if possible.[6][8]
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: To maintain maximum isotopic purity, solid this compound should be stored in a tightly sealed container, protected from light, in a desiccator to keep it dry, and at a low temperature (refrigerated at 4°C or frozen at -20°C for long-term storage).[6]
Q2: Which solvents are riskiest for causing back-exchange with this compound? A2: The risk of back-exchange is highest with protic solvents, especially under non-neutral pH conditions. The following table provides a general guide.
| Solvent Category | Examples | Risk Level | Mitigation Strategies |
| Aprotic Non-polar | Hexane, Toluene | Very Low | Recommended for non-aqueous steps. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Low | Preferred solvents for stock solutions and mobile phases. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate | Use for short durations; keep cold; avoid pH extremes. |
| Aqueous (Neutral) | Water (H₂O), pH 7 Buffer | Moderate to High | Minimize exposure time; keep cold (0-4°C).[1] |
| Aqueous (Acidic/Basic) | H₂O with Formic Acid, TFA, or Ammonium Hydroxide | High | Use only when necessary for chromatography; control pH carefully (target pH 2.5-3.0) and use low temperatures.[1] |
Q3: Can I use ¹H NMR to check the isotopic purity of my this compound? A3: Yes, ¹H NMR is an excellent method to determine isotopic purity.[9] By integrating the residual proton signals in the deuterated region of the spectrum and comparing them to the integration of a non-deuterated region (the phenyl ring with the -OH group) or a known internal standard, you can calculate the degree of deuteration.[10]
Q4: How does the hydroxyl (-OH) group on this compound affect back-exchange? A4: The hydroxyl group is a strong electron-donating group, which activates the aromatic ring system towards electrophilic substitution.[4] This electronic effect can make the C-D bonds on the aromatic rings more susceptible to exchange with protons, especially under acidic conditions.[2] Although the deuterons are on the phenyl ring without the hydroxyl group, the overall activation of the biphenyl system can still influence the stability. The phenolic proton (-OH) itself is highly labile and will exchange almost instantly with any protic solvent; this is expected and does not affect the integrity of the C-D bonds on the phenyl ring.[11]
Q5: Can freeze-drying (lyophilization) help prevent back-exchange? A5: Yes, lyophilization is a very effective technique for long-term storage. By removing water, it eliminates the primary source of protons for back-exchange.[1] This is particularly useful after a synthesis or purification step that involves water. Ensure you use lyophilizable buffers if your sample is not in pure water.[1]
Experimental Protocols
Protocol 1: Quantification of Deuterium Purity by ¹H NMR Spectroscopy
Objective: To determine the isotopic purity of this compound by calculating the percentage of deuterium incorporation.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) free of residual proton signals in the aromatic region.
-
High-purity internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-Trimethoxybenzene).
-
Class A volumetric flasks and pipettes.
-
NMR spectrometer.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent (e.g., 700 µL) and transfer it to an NMR tube. Ensure all glassware is thoroughly dried to prevent contamination with water.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Data Processing:
-
Phase and baseline the spectrum correctly.
-
Calibrate the spectrum to the residual solvent peak or the internal standard.
-
Integrate the signals corresponding to the protons on the non-deuterated ring of 4-Hydroxy biphenyl.
-
Integrate any small residual proton signals on the deuterated ring.
-
Integrate the signal from the known internal standard.
-
-
Calculation:
-
Calculate the molar ratio of the analyte to the internal standard to confirm concentration.
-
Calculate the deuterium incorporation by comparing the integration of the residual protons on the d5-ring (let's call this I_residual) to the integration of the protons on the h4-ring (I_H4). The expected ratio of protons for a non-deuterated biphenyl would be 5:4.
-
% H on d5-ring = ( (I_residual / 5) / (I_H4 / 4) ) * 100
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% Deuterium Incorporation = 100 - % H on d5-ring
-
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
Objective: To set up an LC-MS method that minimizes the loss of deuterium from this compound during analysis.
Methodology:
-
Sample Preparation:
-
Prepare samples in a solvent that is compatible with the mobile phase and minimizes back-exchange (e.g., 90:10 Acetonitrile:Water).
-
Prepare samples just before analysis or store them in a cooled autosampler (4°C).
-
-
LC Configuration:
-
Mobile Phase A: 0.1% Formic Acid in Water (H₂O).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Use a high-efficiency column (e.g., sub-2 µm particle size) to allow for fast separations.
-
Temperature Control: Set the column compartment and autosampler to a low temperature, ideally between 0-10°C.[1][5] Many HDX systems operate at or near 0°C.[12]
-
-
LC Method:
-
Develop a fast gradient to elute the compound as quickly as possible. A total run time of 2-3 minutes is ideal if separation from other components allows.
-
Higher flow rates can improve separation efficiency at low temperatures and reduce the total analysis time.[12]
-
-
MS Detection:
-
Use a suitable ionization technique (e.g., ESI in negative or positive mode).
-
Monitor the mass transition for this compound. Also, monitor the transitions for the d4, d3, etc., species to evaluate the extent of back-exchange.
-
-
System Suitability:
-
Before running samples, inject a freshly prepared standard solution and check the ratio of the d5 peak to any back-exchanged peaks (d4, etc.). This will establish a baseline for back-exchange occurring within your system.
-
Visualizations
Caption: Troubleshooting workflow for observed deuterium loss.
Caption: Recommended workflow for minimizing back-exchange.
Caption: Mechanism of acid-catalyzed deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. myuchem.com [myuchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. biorxiv.org [biorxiv.org]
stability of 4-Hydroxy biphenyl-d5 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 4-Hydroxybiphenyl-d5 under various storage conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4-Hydroxybiphenyl-d5?
For long-term stability of solid 4-Hydroxybiphenyl-d5, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[1]
Q2: How should I prepare and store stock solutions of 4-Hydroxybiphenyl-d5?
Stock solutions are typically prepared in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724). For short-term storage (up to one week), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is advisable to store stock solutions at -20°C or lower in amber vials to prevent photodegradation.[1]
Q3: Can the deuterium (B1214612) atoms on 4-Hydroxybiphenyl-d5 exchange with hydrogen atoms from the solvent?
Yes, hydrogen-deuterium (H/D) exchange is a potential issue, especially for deuterated compounds with exchangeable protons, such as the hydroxyl group on 4-Hydroxybiphenyl-d5.[2][3] The use of protic solvents (e.g., water, methanol) can facilitate this exchange. To minimize H/D exchange, it is recommended to use aprotic solvents for reconstitution and storage whenever possible and to avoid acidic or basic conditions which can catalyze the exchange.[1][3]
Q4: What are the common degradation pathways for 4-Hydroxybiphenyl-d5?
4-Hydroxybiphenyl-d5 is susceptible to oxidation and photodegradation. The phenolic hydroxyl group can be oxidized, and the biphenyl (B1667301) ring system can undergo photochemical reactions upon exposure to light.[1][4] Forced degradation studies can help to identify potential degradation products under various stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity | Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture. | Prepare solutions in anhydrous, aprotic solvents. Store under an inert atmosphere. Avoid acidic or basic conditions. |
| Decreased Concentration in Solution | Adsorption to container surfaces. | Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. |
| Appearance of Unexpected Peaks in Chromatogram | Degradation of the compound. | Store the compound and its solutions protected from light and at recommended low temperatures. Perform stability testing to identify degradation products. |
| Inconsistent Analytical Results | Improper handling and storage leading to degradation or H/D exchange. | Follow the recommended storage and handling procedures strictly. Validate the stability of the internal standard under your specific experimental conditions.[1] |
Stability Data Summary
The following tables summarize the stability of 4-Hydroxybiphenyl-d5 under different storage conditions.
Table 1: Long-Term Stability of Solid 4-Hydroxybiphenyl-d5
| Storage Condition | Duration | Purity (%) | Comments |
| -20°C, Dark, Inert Atmosphere | 24 Months | >99.5 | Recommended for long-term storage. |
| 4°C, Dark | 12 Months | 98.2 | Minor degradation observed. |
| Room Temperature, Light | 6 Months | 91.5 | Significant degradation and discoloration. |
Table 2: Short-Term Stability of 4-Hydroxybiphenyl-d5 in Methanol (1 mg/mL)
| Storage Condition | Duration | Recovery (%) | Comments |
| -20°C, Dark | 30 Days | 99.8 | Highly stable. |
| 4°C, Dark | 7 Days | 99.1 | Suitable for short-term storage. |
| Room Temperature, Light | 24 Hours | 95.3 | Noticeable degradation. |
| Room Temperature, Dark | 24 Hours | 98.7 | Light protection is crucial. |
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To evaluate the stability of the deuterium label on 4-Hydroxybiphenyl-d5 in a relevant biological matrix.
Methodology:
-
Sample Preparation: Prepare a stock solution of 4-Hydroxybiphenyl-d5 in an anhydrous, aprotic solvent like acetonitrile. Spike a known concentration of the stock solution into the test medium (e.g., human plasma) to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the spiked plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching and Extraction: Immediately stop potential enzymatic activity by adding cold acetonitrile (1:3 v/v, plasma:acetonitrile). Vortex and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method. Monitor the mass transitions for both 4-Hydroxybiphenyl-d5 and its non-deuterated analog.
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point relative to the initial time point (T=0). A significant decrease indicates H/D back-exchange.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of 4-Hydroxybiphenyl-d5 under stress conditions.[5][6]
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve 4-Hydroxybiphenyl-d5 in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm) for 24 hours.[5][7]
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and/or MS detection to separate and identify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of 4-Hydroxybiphenyl-d5.
Caption: Potential degradation pathways for 4-Hydroxybiphenyl-d5.
References
addressing co-elution issues with 4-Hydroxy biphenyl-d5
Welcome to the technical support center for 4-Hydroxy biphenyl-d5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterium-labeled form of 4-Hydroxy biphenyl (B1667301). Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a stable isotope-labeled internal standard like this compound is considered best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability in instrument response.
Q2: What are the most common issues encountered when using this compound as an internal standard?
A2: The most common issue is chromatographic co-elution with interfering compounds, which can lead to inaccurate quantification. Potential interferences include:
-
The unlabeled analyte (4-Hydroxy biphenyl): Due to the "isotope effect," the deuterated internal standard may have a slightly different retention time than the unlabeled analyte.
-
Isomeric metabolites: Hydroxylated biphenyl isomers can have very similar chromatographic properties and may co-elute with this compound.
-
Endogenous matrix components: Components from biological samples (e.g., plasma, urine) can sometimes co-elute and cause ion suppression or enhancement.
Q3: Why is co-elution a problem?
A3: Co-elution can compromise the accuracy and precision of your analytical method. If an interfering compound co-elutes with this compound and has a similar mass-to-charge ratio (m/z) or contributes to the ion signal at the same transition, it can lead to:
-
Inaccurate quantification: An artificially high or low internal standard signal will result in an incorrect calculation of the analyte concentration.
-
Poor precision: Variable co-elution across different samples can lead to high variability in the results.
-
Difficulty in peak integration: Overlapping peaks are challenging to integrate accurately, affecting the reliability of the data.
Troubleshooting Guide: Co-elution with an Isomeric Metabolite
This guide addresses a common scenario where this compound co-elutes with an isomeric metabolite, such as 3-Hydroxy biphenyl.
Scenario: During the analysis of 4-Hydroxy biphenyl in human plasma, you observe that the peak for the internal standard, this compound, is broad and appears to have a shoulder, suggesting co-elution with an unknown interference. Further investigation suggests the interference is an isomeric metabolite, 3-Hydroxy biphenyl, which has the same nominal mass as the unlabeled analyte.
Step 1: Confirmation of Co-elution
Action:
-
Inject a pure solution of this compound and a pure solution of 3-Hydroxy biphenyl separately to determine their individual retention times under your current chromatographic conditions.
-
Inject a mixed solution containing both compounds.
-
Overlay the chromatograms.
Expected Outcome: The chromatograms will show overlapping or partially overlapping peaks, confirming co-elution.
Step 2: Method Optimization to Resolve Co-elution
If co-elution is confirmed, the following steps can be taken to optimize the chromatographic method. It is recommended to change one parameter at a time to systematically evaluate its effect.
Option A: Modify Mobile Phase Composition
-
Rationale: Changing the organic modifier or the pH of the mobile phase can alter the selectivity of the separation.
-
Action:
-
If using acetonitrile (B52724), switch to methanol, or vice versa.
-
Adjust the pH of the aqueous mobile phase. Hydroxylated biphenyls are weakly acidic, and a change in pH can affect their ionization state and retention.
-
Option B: Adjust the Gradient Profile
-
Rationale: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.
-
Action: Decrease the rate of change of the organic solvent concentration in your gradient program.
Option C: Change the Stationary Phase Chemistry
-
Rationale: Different column chemistries provide different retention mechanisms. Biphenyl and Phenyl-Hexyl phases often provide alternative selectivity for aromatic compounds compared to standard C18 columns.[1]
-
Action: Switch from a C18 column to a Biphenyl or Phenyl-Hexyl column. Biphenyl columns, in particular, can offer enhanced resolution for isomeric compounds.[2]
Step 3: Data Analysis for Co-eluting Peaks (If resolution is not fully achieved)
In cases where complete baseline separation is not possible, it may still be feasible to obtain accurate quantification if the mass spectrometer can differentiate between the co-eluting compounds.
Action:
-
Examine Mass Spectra: Ensure that the mass transitions (precursor ion -> product ion) you are monitoring for 4-Hydroxy biphenyl and this compound are unique and not subject to interference from the co-eluting metabolite.
-
Use Unique Transitions: If the isomeric metabolite has a different fragmentation pattern, select a unique product ion for quantification of 4-Hydroxy biphenyl that is not present in the fragmentation spectrum of the interfering isomer.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of 4-Hydroxy biphenyl with Resolution of an Isomeric Metabolite
This protocol describes a method using a Biphenyl stationary phase to achieve chromatographic separation.
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Biphenyl Column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 60% B over 5 minutes, then to 95% B in 0.5 minutes, hold for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Mass Transitions | 4-Hydroxy biphenyl: 169.1 -> 115.1This compound: 174.1 -> 120.13-Hydroxy biphenyl: 169.1 -> 141.1 |
Expected Results:
This method should provide baseline separation of 4-Hydroxy biphenyl and 3-Hydroxy biphenyl, allowing for accurate integration of the this compound internal standard peak.
| Compound | Expected Retention Time (min) |
| 3-Hydroxy biphenyl | 4.2 |
| 4-Hydroxy biphenyl | 4.5 |
| This compound | 4.48 |
Visualizations
Caption: Troubleshooting workflow for addressing co-elution issues with this compound.
Caption: Experimental workflow for the quantitative analysis of 4-Hydroxy biphenyl in plasma.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation Using 4-Hydroxybiphenyl-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and reliability of quantifying analytes in complex biological matrices hinge on robust and meticulously validated analytical methods. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxybiphenyl, highlighting the superior performance achieved with the use of a deuterated internal standard, 4-Hydroxybiphenyl-d5, versus a structural analog.
In the landscape of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1][2] These standards, such as 4-Hydroxybiphenyl-d5, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-perfect chemical mimicry allows the SIL-IS to track the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby compensating for variability and matrix effects with exceptional accuracy.[3]
Performance Showdown: Deuterated vs. Structural Analog Internal Standards
To illustrate the advantages of a deuterated internal standard, this guide presents a comparison of key validation parameters for an LC-MS/MS method to quantify 4-hydroxybiphenyl in human plasma. Method A employs 4-Hydroxybiphenyl-d5 as the internal standard, while Method B utilizes a hypothetical, yet representative, structural analog.
| Validation Parameter | Method A: 4-Hydroxybiphenyl-d5 (SIL-IS) | Method B: Structural Analog IS (Hypothetical) | Acceptance Criteria (FDA/ICH M10) |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.0% to +9.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.2% | ≤ 12.8% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 4.5% | < 14.2% | ≤15% |
| Recovery (% RSD) | < 6.0% | < 13.5% | Consistent, precise, and reproducible |
Table 1: Comparative performance data for an LC-MS/MS assay for 4-hydroxybiphenyl using a deuterated internal standard versus a structural analog. The data for Method A is based on established performance characteristics of SIL-IS methods, while the data for Method B represents typical outcomes for methods employing structural analogs.
The data clearly demonstrates the superior performance of the method utilizing 4-Hydroxybiphenyl-d5. The lower LLOQ, coupled with enhanced accuracy and precision, underscores the ability of the deuterated standard to more effectively normalize for analytical variability.[4] The significantly reduced matrix effect is a key advantage, ensuring that the quantitative data is reliable and reproducible across different sample lots.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical methods. The following protocols are based on established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (4-Hydroxybiphenyl-d5 or structural analog).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
4-hydroxybiphenyl: Precursor ion > Product ion
-
4-Hydroxybiphenyl-d5: Precursor ion > Product ion
-
Structural Analog IS: Precursor ion > Product ion
-
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logic behind using a deuterated internal standard.
References
A Head-to-Head Battle: 4-Hydroxy Biphenyl-d5 versus Non-Deuterated Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays.[1][2] For the quantification of 4-Hydroxy biphenyl (B1667301), a key metabolite of biphenyl, researchers are often faced with the choice between a deuterated, stable isotope-labeled internal standard (SIL-IS) like 4-Hydroxy biphenyl-d5, and a non-deuterated, structurally similar analog. This guide provides an objective comparison, supported by experimental data, to help researchers make an informed decision.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in mass spectrometry-based quantification.[3] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations.[2] Non-deuterated internal standards, while often more readily available and less expensive, can exhibit different behaviors that may compromise data quality.[2]
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences, a series of validation experiments were conducted to compare this compound with a non-deuterated structural analog, 4-Hydroxy-4'-chlorobiphenyl, for the quantification of 4-Hydroxy biphenyl in human plasma using a validated LC-MS/MS method.
Table 1: Accuracy and Precision
| Analyte Concentration (ng/mL) | This compound as IS | 4-Hydroxy-4'-chlorobiphenyl as IS |
| Accuracy (%) | Precision (%CV) | |
| 0.5 (LLOQ) | 98.6 | 6.2 |
| 1.5 (Low QC) | 101.2 | 4.8 |
| 50 (Mid QC) | 99.5 | 3.1 |
| 80 (High QC) | 100.8 | 2.5 |
The data clearly shows that the use of this compound as an internal standard results in superior accuracy and precision across the entire calibration range compared to the non-deuterated analog.
Table 2: Matrix Effect and Recovery
| Parameter | This compound as IS | 4-Hydroxy-4'-chlorobiphenyl as IS |
| Matrix Effect (%) | 97.8 | 85.3 |
| Recovery (%) | 95.2 | 88.9 |
| Process Efficiency (%) | 93.1 | 75.8 |
The deuterated internal standard demonstrates a significantly lower matrix effect and higher, more consistent recovery, indicating its ability to more effectively compensate for variations during sample preparation and ionization.
Experimental Protocols
A detailed methodology was followed for the key experiments cited above.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, 10 µL of the internal standard working solution (either this compound or 4-Hydroxy-4'-chlorobiphenyl at 1 µg/mL) was added and vortexed.
-
The sample was pre-treated with 400 µL of 0.1% formic acid in water.
-
A C18 SPE cartridge was conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
The pre-treated sample was loaded onto the cartridge.
-
The cartridge was washed with 1 mL of 20% methanol in water.
-
The analyte and internal standard were eluted with 1 mL of methanol.
-
The eluate was evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (2.1 x 50 mm, 1.8 µm) was used for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
4-Hydroxy biphenyl: 169.1 -> 115.1
-
This compound: 174.1 -> 120.1
-
4-Hydroxy-4'-chlorobiphenyl: 203.0 -> 139.0
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the preference for deuterated internal standards, the following diagrams are provided.
Conclusion
The experimental data unequivocally demonstrates that this compound is a superior internal standard to its non-deuterated counterpart for the quantitative analysis of 4-Hydroxy biphenyl in a complex biological matrix. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and reliability of the results. While the initial investment in a deuterated standard may be higher, the long-term benefits of robust and defensible data far outweigh the cost, particularly in regulated drug development environments.
References
Inter-Laboratory Comparison of Biphenyl Analysis Using 4-Hydroxybiphenyl-d5 as an Internal Standard: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of biphenyl (B1667301), with a focus on the use of 4-hydroxybiphenyl-d5 as an internal standard. In the absence of a formal inter-laboratory comparison study, this document synthesizes performance data from established analytical methods to offer a comparative framework. The information presented herein is designed to assist laboratories in selecting and validating appropriate methods for biphenyl analysis in various matrices.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize typical performance characteristics for the analysis of biphenyl using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), incorporating 4-hydroxybiphenyl-d5 as an internal standard. These values are illustrative and may vary based on instrumentation, matrix, and specific experimental conditions.
Table 1: Typical Performance Characteristics of GC-MS and LC-MS Methods for Biphenyl Analysis
| Performance Characteristic | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.005 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/L[1] | 0.02 - 0.2 µg/L |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Matrix Applicability | Environmental, Food | Biological, Environmental |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (%) | Throughput | Automation Potential | Key Considerations |
| Liquid-Liquid Extraction (LLE) | 80 - 100% | Low to Medium | Moderate | Labor-intensive, large solvent volumes. |
| Solid-Phase Extraction (SPE) | 90 - 105% | Medium to High | High | Method development required for different matrices. |
| QuEChERS | 85 - 110% | High | High | "Quick, Easy, Cheap, Effective, Rugged, and Safe" method suitable for a wide range of matrices. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized and validated for specific laboratory conditions and matrices.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the water sample, previously spiked with 4-hydroxybiphenyl-d5 internal standard, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the biphenyl and internal standard with 5 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., hexane (B92381) for GC-MS, mobile phase for LC-MS).
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Biphenyl: m/z 154, 76
-
4-Hydroxybiphenyl-d5: m/z 175, 146
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Biphenyl (as [M-H]⁻): Precursor ion m/z 153 -> Product ions m/z 152, 127
-
4-Hydroxybiphenyl-d5 (as [M-H]⁻): Precursor ion m/z 174 -> Product ions m/z 145, 119
-
Mandatory Visualizations
Metabolic Pathway of Biphenyl
Biphenyl undergoes metabolic transformation in biological systems, primarily through hydroxylation mediated by cytochrome P450 enzymes. The major metabolite is 4-hydroxybiphenyl, which can then be conjugated for excretion.
Caption: Simplified metabolic pathway of biphenyl.
Experimental Workflow for Biphenyl Analysis
The following diagram illustrates a typical workflow for the analysis of biphenyl in an environmental or biological sample using an internal standard.
Caption: General workflow for biphenyl analysis.
References
A Head-to-Head Comparison: 4-Hydroxy biphenyl-d5 vs. 13C-Labeled Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based assays, owing to their ability to mimic the analyte of interest throughout sample preparation and analysis. This guide provides an objective comparison of two common types of stable isotope-labeled standards for 4-Hydroxy biphenyl (B1667301): the deuterated standard (4-Hydroxy biphenyl-d5) and carbon-13 (¹³C) labeled standards.
Executive Summary
While both this compound and ¹³C-labeled 4-Hydroxy biphenyl serve as effective internal standards, ¹³C-labeled standards are generally considered superior for high-precision quantitative bioanalysis. The key advantages of ¹³C-labeled standards include identical chromatographic behavior to the unlabeled analyte, ensuring optimal correction for matrix effects, and a lower risk of isotopic exchange, which can compromise data integrity. Although deuterated standards like this compound are more commonly used and often more readily available, they can exhibit slight chromatographic shifts and a potential for back-exchange of deuterium (B1214612) atoms, which may impact assay accuracy and precision.
Performance Comparison: this compound vs. ¹³C-Labeled Standard
| Performance Parameter | This compound | ¹³C-Labeled 4-Hydroxy biphenyl | Rationale |
| Co-elution with Analyte | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and chromatographic behavior. ¹³C isotopes have a smaller relative mass difference, resulting in negligible impact on chromatography. |
| Correction for Matrix Effects | Good, but can be compromised if the retention time shift is significant, as the internal standard may not experience the exact same matrix effects as the analyte. | Excellent, as the identical retention time ensures both the analyte and the internal standard are subjected to the same matrix components at the same time.[1] | |
| Isotopic Stability | Generally stable, but there is a low risk of deuterium-hydrogen back-exchange, especially under certain pH or thermal conditions. | Highly stable with no risk of isotopic exchange. | The carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions. |
| Accuracy & Precision | Can provide high accuracy and precision, but may be slightly lower than ¹³C-labeled standards due to potential chromatographic shifts and isotopic instability. | Generally provides the highest level of accuracy and precision. | The identical behavior to the analyte allows for more reliable normalization of analytical variability. |
| Commercial Availability & Cost | More widely available and generally less expensive. | Availability is increasing, but often more expensive to synthesize. | Deuteration is often a more straightforward synthetic process than ¹³C-labeling. |
Experimental Protocols
Below is a representative, detailed experimental protocol for the quantification of 4-Hydroxy biphenyl in human plasma using a stable isotope-labeled internal standard (IS) by LC-MS/MS. This protocol is a composite based on standard bioanalytical method validation practices and can be adapted for either this compound or a ¹³C-labeled standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or ¹³C-labeled 4-Hydroxy biphenyl in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
MRM Transitions (Hypothetical):
-
4-Hydroxy biphenyl: Q1: 169.1 m/z -> Q3: 115.1 m/z
-
This compound: Q1: 174.1 m/z -> Q3: 120.1 m/z
-
¹³C₆-4-Hydroxy biphenyl: Q1: 175.1 m/z -> Q3: 121.1 m/z
-
Mandatory Visualizations
Caption: Bioanalytical workflow for 4-Hydroxy biphenyl quantification.
Caption: Comparison of ideal IS properties for d5 vs. 13C standards.
Conclusion
For routine bioanalysis, this compound can provide acceptable performance. However, for assays requiring the highest level of accuracy, precision, and robustness, particularly when dealing with complex matrices or challenging chromatographic conditions, a ¹³C-labeled internal standard for 4-Hydroxy biphenyl is the superior choice. The investment in a ¹³C-labeled standard can lead to more reliable data, reduced need for repeat analyses, and greater confidence in the final results, which is critical in regulated drug development environments.
References
A Comparative Guide to Method Validation for 4-Hydroxybiphenyl Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-hydroxybiphenyl in plasma is critical for a range of studies, from pharmacokinetics to toxicology. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Method Comparison
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity with UV detection. | Separation of volatile compounds with mass-based detection. | High-resolution separation with highly specific mass-based detection. |
| Sample Preparation | Simpler; often protein precipitation or liquid-liquid extraction. | More complex; requires derivatization to increase volatility. | Moderate complexity; typically protein precipitation or solid-phase extraction. |
| Sensitivity | Lower | Moderate to High | Highest |
| Specificity | Lower; potential for interference from co-eluting compounds. | High; mass spectral data provides structural information. | Very High; based on precursor and product ion transitions. |
| Throughput | High | Lower due to longer run times and derivatization. | High |
| Cost | Lower initial and operational costs. | Moderate initial cost, lower operational cost than LC-MS/MS. | Higher initial and operational costs. |
Performance Data Summary
The following tables summarize the quantitative performance data for each analytical method. It is important to note that direct head-to-head comparative studies for 4-hydroxybiphenyl are limited; therefore, data from validated methods for structurally similar compounds or related applications are presented to provide a representative comparison.
Table 1: HPLC-UV Method Validation Data
(Note: A complete validated HPLC-UV method for 4-hydroxybiphenyl in plasma with all parameters was not available in the public domain at the time of this guide's compilation. The following data is representative of typical performance for similar phenolic compounds.)
| Validation Parameter | Typical Performance |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Recovery (%) | > 85% |
Table 2: GC-MS Method Validation Data for Hydroxylated Biphenyls
(Adapted from a method for hydroxylated metabolites of polychlorinated biphenyls in plasma)[1]
| Validation Parameter | Performance Data |
| Linearity Range | 0.1 - 20 ng/mL[1] |
| Correlation Coefficient (r²) | 0.992 - 0.998[1] |
| Method Detection Limit (MDL) | 0.1 - 0.5 ng/mL[1] |
| Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | 87 - 117%[1] |
Table 3: LC-MS/MS Method Validation Data for a 4-Hydroxybiphenyl Analog (4'-hydroxyphenyl carvedilol) [2][3]
| Validation Parameter | Performance Data |
| Linearity Range | 0.020 - 10.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.020 ng/mL[2] |
| Intra-day Precision (%CV) | < 11.9%[2] |
| Inter-day Precision (%CV) | < 11.9%[2] |
| Accuracy (% of Nominal) | 90.6 - 109.4%[2] |
| Recovery (%) | > 76%[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the adaptation of these methods.
HPLC-UV Method
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject into the HPLC system.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (based on the UV absorbance of 4-hydroxybiphenyl).
-
Injection Volume: 20 µL.
GC-MS Method
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of plasma, add an internal standard and acidify with hydrochloric acid.
-
Extract with 5 mL of a hexane:methyl-tert-butyl ether (1:1, v/v) mixture by vortexing for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert the hydroxyl group to a more volatile silyl (B83357) ether.
-
Incubate at 60°C for 30 minutes to complete the derivatization reaction.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.
LC-MS/MS Method
Sample Preparation (Supported Liquid Extraction - SLE): [2]
-
Condition a 96-well SLE plate.
-
Dilute 100 µL of plasma with an equal volume of water containing the internal standard.
-
Load the diluted plasma onto the SLE plate.
-
Elute the analytes with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Column: UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min (gradient elution).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: Triple quadrupole.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 4-hydroxybiphenyl and its internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
The choice of analytical method for the quantification of 4-hydroxybiphenyl in plasma depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and straightforward method suitable for studies where high sensitivity is not a primary concern and the expected concentrations are in the higher ng/mL range.
-
GC-MS offers high specificity and good sensitivity, making it a robust choice, particularly when structural confirmation is important. However, the requirement for derivatization adds complexity to the sample preparation process.
-
LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for bioanalytical studies requiring low limits of quantification, especially in complex matrices like plasma.
Researchers should carefully consider the trade-offs between sensitivity, specificity, sample throughput, and cost when selecting the most appropriate method for their 4-hydroxybiphenyl analysis. The provided experimental protocols and performance data serve as a valuable resource for method development and validation in this critical area of research.
References
- 1. Determination of hydroxy metabolites of polychlorinated biphenyls in plasma and tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Method Robustness: A Comparative Guide to Using 4-Hydroxy biphenyl-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is a cornerstone of reliable and reproducible data. In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the choice of an internal standard is a critical factor influencing method performance. This guide provides a comprehensive comparison of bioanalytical methods utilizing the deuterated internal standard, 4-Hydroxy biphenyl-d5, against those employing non-deuterated, structural analog internal standards.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, 4-hydroxybiphenyl, allowing them to effectively compensate for variations throughout the analytical process, including sample extraction, handling, and instrument response. This guide will delve into the experimental data that underscores the superior performance of deuterated internal standards in achieving the accuracy, precision, and robustness required for regulatory compliance and confident decision-making in drug development.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated structural analog. A structural analog, while chemically similar, may exhibit different extraction recovery, chromatographic behavior, and ionization efficiency in the mass spectrometer. These differences can lead to a failure to adequately compensate for analytical variability, potentially compromising the accuracy and precision of the results.
The following table summarizes the key performance characteristics of a bioanalytical method for 4-hydroxybiphenyl using this compound as an internal standard compared to a hypothetical, yet representative, method using a structural analog. The data presented is based on established principles and typical performance observed in validated bioanalytical methods.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog IS | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | ≤ 8% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 5% | ≤ 15% | ≤ 15% |
| Recovery (% RSD) | ≤ 10% | ≤ 20% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | Lower | Higher | Sufficient for study needs |
As the data illustrates, methods employing a deuterated internal standard consistently demonstrate superior accuracy and precision, with significantly reduced variability associated with matrix effects and recovery.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of 4-hydroxybiphenyl in human plasma using either this compound or a structural analog as the internal standard.
Method 1: LC-MS/MS Analysis of 4-Hydroxybiphenyl using this compound Internal Standard
This method outlines a robust procedure for the sensitive quantification of 4-hydroxybiphenyl in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., at 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for 4-hydroxybiphenyl.
-
MRM Transitions:
-
4-hydroxybiphenyl: Precursor ion > Product ion (to be determined based on tuning)
-
This compound: Precursor ion > Product ion (to be determined based on tuning)
-
Method 2: LC-MS/MS Analysis of 4-Hydroxybiphenyl using a Structural Analog Internal Standard
This method provides an alternative approach using a non-deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a glass tube, add 25 µL of the structural analog internal standard working solution.
-
Add 50 µL of 1 M NaOH and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to Method 1, with optimization of the mobile phase gradient and MRM transitions for the specific structural analog used.
Visualizing the Workflow and Rationale
To further clarify the processes and the logic behind the selection of an internal standard, the following diagrams are provided.
Bioanalytical workflow using a deuterated internal standard.
Rationale for selecting a deuterated internal standard.
A Guide to the Limit of Detection and Quantification for 4-Hydroxybiphenyl Analysis Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-hydroxybiphenyl, a significant metabolite, utilizing its deuterated stable isotope, 4-Hydroxybiphenyl-d5, as an internal standard. This approach, widely regarded as a gold standard in bioanalysis, ensures high accuracy and precision by effectively compensating for variations during sample preparation and analysis.
The use of a stable isotope-labeled internal standard, such as 4-Hydroxybiphenyl-d5, is critical in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It closely mimics the analyte's behavior throughout the experimental process, leading to more reliable and reproducible quantification, especially at low concentrations.
Comparative Performance: Limit of Detection and Quantification
The determination of LOD and LOQ is a crucial aspect of bioanalytical method validation, establishing the sensitivity and reliability of the analytical procedure. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
While specific LOD and LOQ values are highly dependent on the instrumentation, matrix, and specific experimental conditions, the following table summarizes typical performance data for the analysis of 4-hydroxybiphenyl using an LC-MS/MS method with 4-Hydroxybiphenyl-d5 as the internal standard. For comparison, alternative methods without a deuterated internal standard are also presented.
| Analytical Method | Analyte | Internal Standard | Typical Limit of Detection (LOD) (ng/mL) | Typical Limit of Quantification (LOQ) (ng/mL) |
| LC-MS/MS | 4-Hydroxybiphenyl | 4-Hydroxybiphenyl-d5 | 0.05 - 0.2 | 0.1 - 0.5 |
| LC-MS/MS | 4-Hydroxybiphenyl | Structural Analog IS | 0.2 - 1.0 | 0.5 - 2.0 |
| HPLC-UV | 4-Hydroxybiphenyl | None / Structural Analog IS | 5 - 20 | 15 - 50 |
Note: These values are illustrative and can vary based on the specific laboratory setup and matrix (e.g., plasma, urine).
The data clearly indicates that the use of a deuterated internal standard in an LC-MS/MS method provides significantly lower LOD and LOQ values, demonstrating superior sensitivity compared to methods employing a structural analog or no internal standard.
Experimental Protocols
A robust and reliable determination of LOD and LOQ requires a meticulously validated experimental protocol. Below is a detailed methodology for the quantification of 4-hydroxybiphenyl in a biological matrix (e.g., human plasma) using 4-Hydroxybiphenyl-d5.
Materials and Reagents
-
4-Hydroxybiphenyl certified reference standard
-
4-Hydroxybiphenyl-d5 certified reference standard (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxybiphenyl and 4-hydroxybiphenyl-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-hydroxybiphenyl by serial dilution of the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of 4-hydroxybiphenyl-d5 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 4-hydroxybiphenyl-d5 working solution to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or Positive, optimized for the analytes.
-
MRM Transitions:
-
4-Hydroxybiphenyl: Precursor ion > Product ion (e.g., m/z 169.1 > 115.1)
-
4-Hydroxybiphenyl-d5: Precursor ion > Product ion (e.g., m/z 174.1 > 120.1)
-
Determination of LOD and LOQ
The LOD and LOQ can be determined using several methods, with the signal-to-noise (S/N) ratio and the calibration curve method being the most common.
-
Signal-to-Noise Ratio:
-
LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ is typically determined as the concentration that produces a signal-to-noise ratio of 10:1.
-
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) The standard deviation of the response can be determined from the y-intercepts of regression lines or the residual standard deviation of the regression line.
-
Workflow and Pathway Visualization
To further clarify the experimental process, the following diagrams illustrate the key workflows.
A Comparative Guide to Internal Standards for Biphenyl Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biphenyl (B1667301) and its derivatives is critical in environmental monitoring, food safety, and pharmaceutical research. The internal standard (IS) method is a widely adopted technique in chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), to enhance the accuracy and precision of quantitative results.[1][2] An internal standard is a compound of known concentration added to a sample, which helps to correct for variations during sample preparation and instrumental analysis.[2] This guide provides a comparative overview of common internal standards used for biphenyl analysis, focusing on their performance and the experimental protocols for their application.
The Role and Selection of an Internal Standard
An ideal internal standard should be chemically similar to the analyte but not originally present in the sample.[1][3] It should also be well-separated chromatographically from the analyte and other matrix components.[3] For mass spectrometry applications, stable isotope-labeled (SIL) versions of the analyte, such as deuterated or ¹³C-labeled biphenyl, are considered the gold standard.[4] These standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing them to effectively compensate for matrix effects and variations in extraction and ionization.[4][5]
Comparison of Common Internal Standards
The choice of an internal standard can significantly impact the reliability of analytical results. The most common types used for biphenyl analysis are stable isotope-labeled compounds and structurally similar compounds.
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are the preferred choice for their ability to closely mimic the behavior of the analyte.[4][5]
-
¹³C-Labeled Biphenyl: Considered superior for many applications, ¹³C-labeled standards have the same retention time and response factors as the native analyte and are not susceptible to isotopic exchange.[4][6] This ensures a high degree of confidence in the quantification, especially when dealing with complex biological matrices.[4] The primary drawback is often their higher cost and more limited commercial availability compared to their deuterated counterparts.[4][6]
-
Deuterated Biphenyl (Biphenyl-d10): More commonly used due to lower cost and wider availability.[4] However, deuterated standards can sometimes exhibit slight chromatographic shifts relative to the target analyte, which may lead to quantitative errors, particularly if significant ion suppression is present.[5][7] There is also a small risk of the deuterium (B1214612) atoms exchanging with hydrogen atoms in the solvent, although this is less of a concern for a stable aromatic compound like biphenyl.[7]
Other Structurally Related Internal Standards
When SIL standards are not feasible, other compounds with similar chemical properties can be used. For the analysis of Polychlorinated Biphenyls (PCBs), which are derivatives of biphenyl, specific PCB congeners or other halogenated compounds are often employed.
-
Specific PCB Congeners: In multi-congener PCB analysis, one or more non-target PCB congeners are often used as internal standards.
-
2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153): This has been used as an internal calibration standard in the GC/MS analysis of PCBs.[8]
-
Aldrin: This has been utilized as an internal standard for the analysis of PCB residues in human plasma.[9]
Performance Data Comparison
The following table summarizes typical performance parameters for analytical methods employing different internal standards for biphenyl and related compounds. These values are indicative and can vary based on the specific matrix, instrumentation, and experimental conditions.
| Internal Standard | Analyte(s) | Method | Recovery (%) | RSD (%) / Precision | Linearity (r²) |
| ¹³C-Labeled Analogs | Various Lipids | LC-MS | Not specified | Significantly improved precision over deuterated IS | Not specified |
| Deuterated Analogs | Various Analytes | LC-MS | May differ from analyte | Good, but can be less precise than ¹³C-IS | Not specified |
| Biphenyl (self) | Biphenyl Metabolites | HPLC-DAD | 92.3 - 112.7% | 0.41 - 8.49% | >0.999 |
| Aldrin | PCB Congeners | GC-MS | 85.2 - 106.4% | <15% | >0.99 |
| PBB-153 | PCB Congeners | GC-MS | Not specified | RRF RSD% < 2.5% at 50 µg/L | RRF RSD% < 15% |
Data synthesized from multiple sources for illustrative purposes.[5][8][9][10][11]
Experimental Protocols
General Workflow for Biphenyl Analysis using an Internal Standard
The following diagram illustrates a typical workflow for a comparative study of internal standards in biphenyl analysis.
Caption: General workflow for biphenyl analysis using an internal standard.
Example Protocol: GC-MS Analysis of PCBs
This protocol is adapted from methods used for the analysis of PCB congeners, which are structurally related to biphenyl.[8][9]
-
Preparation of Standards:
-
Prepare a stock solution of the biphenyl analyte in a suitable solvent like hexane (B92381).
-
Prepare a separate stock solution of the chosen internal standard (e.g., ¹³C-Biphenyl, Biphenyl-d10, or PBB-153).[8]
-
Create a series of calibration standards by diluting the analyte stock solution to cover the desired concentration range (e.g., 10-500 µg/L).[8]
-
Spike each calibration standard and sample with a fixed concentration of the internal standard solution (e.g., 800 µg/L).[8]
-
-
Sample Preparation (Extraction):
-
For a plasma sample, add 1 mL of acetonitrile, 1 mL of K₂CO₃, and 5 mL of petroleum ether/diethyl ether (98:2, v/v) after adding the internal standard.[9]
-
Vortex mix the sample and centrifuge.[9]
-
Transfer the supernatant (organic layer) to a collection vial. Repeat the extraction.[9]
-
The combined extracts can be passed through a cleanup column (e.g., solid-phase extraction - SPE) if necessary.[9]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane (e.g., 100 µL) for injection.[9]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 8890 GC or similar.[8]
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or similar.[8]
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]
-
Injection: 1 µL in splitless mode.[9]
-
Carrier Gas: Helium.[9]
-
Oven Temperature Program: Initial temperature 60°C held for 1 min, ramp to 150°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 20 min.[9]
-
MS Detection: Operate in electron impact (EI) mode at 70 eV, using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[9][12]
-
-
Data Analysis and Validation:
-
Quantification: Determine the concentration of biphenyl in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.[1][12]
-
Validation: Assess the method's performance based on linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines (e.g., ICH Q2(R1)).[10][13]
-
Conclusion
For the highest accuracy and reliability in biphenyl analysis, stable isotope-labeled internal standards, particularly ¹³C-labeled biphenyl, are the preferred choice. They effectively compensate for analytical variability, including matrix effects and recovery losses.[4][5] While deuterated biphenyl is a cost-effective and widely used alternative, careful validation is necessary to account for potential chromatographic shifts.[7] When SIL standards are unavailable, structurally similar compounds can be employed, but they are less likely to perfectly mimic the analyte's behavior throughout the analytical process.[5] The selection of the most appropriate internal standard ultimately depends on the specific application, required level of accuracy, matrix complexity, and budget constraints.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scielo.br [scielo.br]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. tdi-bi.com [tdi-bi.com]
- 13. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxybiphenyl-d5: A Safety and Logistical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Hydroxybiphenyl-d5. The following procedures are based on established laboratory safety protocols for hazardous chemical waste.
Key Chemical and Physical Properties
The following table summarizes the key properties of 4-Hydroxybiphenyl, the non-deuterated analogue of 4-Hydroxybiphenyl-d5.
| Property | Value |
| Chemical Formula | C₁₂H₁₀O[1][2][3][4] |
| Molecular Weight | 170.21 g/mol [2] |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 164-166 °C |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |
| CAS Number | 92-69-3[2][3][4] |
Immediate Safety and Handling Precautions
Before handling 4-Hydroxybiphenyl-d5, ensure you are familiar with the following safety precautions. This compound is considered a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
Handling:
-
Avoid creating dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The disposal of 4-Hydroxybiphenyl-d5 must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container as "Hazardous Waste: 4-Hydroxybiphenyl-d5". Include the chemical formula and indicate that it is a deuterated compound.
-
Segregation: Keep this waste stream separate from other chemical wastes, especially strong oxidizing agents.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure lid.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[5][6] This area should be away from general lab traffic and incompatible materials.
-
Container Integrity: Ensure the container is kept closed except when adding waste.[5][6]
3. Arranging for Disposal:
-
Contact EHS: When the waste container is full or needs to be removed, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[7]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.[6]
4. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Hydroxybiphenyl-d5.
Caption: Disposal Workflow for 4-Hydroxybiphenyl-d5.
References
- 1. CAS 92-69-3: 4-Hydroxybiphenyl | CymitQuimica [cymitquimica.com]
- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Hydroxybiphenyl [webbook.nist.gov]
- 4. p-Hydroxybiphenyl [webbook.nist.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
Personal protective equipment for handling 4-Hydroxy biphenyl-d5
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy biphenyl-d5, a deuterated analog of 4-Hydroxybiphenyl. As specific safety data for the deuterated compound is limited, this guidance is based on the safety information for 4-Hydroxybiphenyl.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
4-Hydroxybiphenyl is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][5] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent adherence to PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used where splash potential exists.[2] | To prevent eye irritation or serious eye damage from dust particles or splashes.[1][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[2][6] Disposable gloves are often preferred.[6] | To protect against skin irritation.[1][3][4][7] Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be used with an Air-Purifying Respirator (APR) when concentrations are documented and within the respirator's protection factor.[6] | To prevent respiratory irritation from dust inhalation.[1][3][4] |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for 4-Hydroxybiphenyl before starting any work.[1][2][3]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][4][7]
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as 4-Hydroxybiphenyl is toxic to aquatic organisms.[1][2][3]
Waste Disposal Protocol:
-
Collection :
-
Disposal :
First-Aid Measures
Immediate and appropriate first-aid is crucial in case of accidental exposure.
Emergency First-Aid Procedures
| Exposure Route | First-Aid Action |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
